Tinoridine Hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S.ClH/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAQHEGFQZGATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24237-54-5 (Parent) | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947048 | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25913-34-2, 24237-55-6 | |
| Record name | Tinoridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25913-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[2,3-c]pyridine-3-carboxylic acid, 2-amino-4,5,6,7-tetrahydro-6-(phenylmethyl)-, ethyl ester, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno(2,3-c)pyridine-3-carboxylate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinoridine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TINORIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05IIB89IVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Tinoridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID). The document delves into its classical anti-inflammatory pathways, as well as novel mechanisms of action, supported by available data and detailed experimental protocols.
Introduction
This compound is a thienopyridine derivative NSAID recognized for its analgesic and anti-inflammatory properties.[1] While its primary mechanism has been attributed to the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a broader and more complex pharmacological profile.[1][2] This guide will explore Tinoridine's dual impact on inflammation and cell death pathways, positioning it as a compound of significant interest for further therapeutic development.
Core Mechanisms of Action
This compound exerts its therapeutic effects through several distinct, yet potentially synergistic, mechanisms. These include the canonical inhibition of prostaglandin (B15479496) synthesis, potent antioxidant activities, and a novel role in the regulation of ferroptosis.
Inhibition of Cyclooxygenase (COX) Pathway
As a classical NSAID, the most well-established mechanism of Tinoridine is the inhibition of COX-1 and COX-2 enzymes.[2][3] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[4] By blocking COX enzymes, Tinoridine effectively reduces the production of pro-inflammatory prostaglandins like PGE2.[2][3][4]
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into the unstable intermediate Prostaglandin H2 (PGH2).[4] PGH2 is further metabolized into various prostaglandins that drive the inflammatory response.[4] Tinoridine's inhibitory action on COX-1 and COX-2 curtails this cascade.
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition by Tinoridine
Caption: Prostaglandin Synthesis Pathway and Tinoridine's Site of Action.
Inhibition of Ferroptosis via Nrf2 Pathway Activation
A novel and significant mechanism of Tinoridine is its ability to inhibit ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1][3] This action is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3][5] Nrf2 is a master regulator of cellular antioxidant responses.[1]
Tinoridine has been shown to have a high binding affinity for the Nrf2 protein, promoting its expression and activity.[5] Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of downstream antioxidant enzymes, most notably Glutathione Peroxidase 4 (GPX4).[3] GPX4 is a central suppressor of ferroptosis.[3] Knockdown of Nrf2 has been shown to reverse the protective effects of Tinoridine against ferroptosis.[5]
Signaling Pathway: Nrf2-Mediated Ferroptosis Inhibition by Tinoridine
Caption: Nrf2 Pathway Activation by Tinoridine to Inhibit Ferroptosis.
Antioxidant and Free-Radical Scavenging Activity
Tinoridine demonstrates potent free-radical scavenging and antiperoxidative properties independent of the Nrf2 pathway.[6][7] It has been shown to reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), in a molar ratio of approximately 1:2.[7] Furthermore, Tinoridine inhibits lipid peroxidation in rat liver microsomes induced by systems that generate hydroxyl radicals.[7] This direct antioxidant activity contributes to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.
Other Mechanisms
-
Lysosomal Membrane Stabilization : Tinoridine at concentrations of 10-100 μM has been shown to stabilize rat liver and kidney lysosomal membranes in vitro, inhibiting the spontaneous release of enzymes like acid phosphatase that contribute to tissue damage during inflammation.[8]
-
Inhibition of Leukocyte Migration : Some reports suggest that Tinoridine may inhibit the migration of leukocytes to inflamed tissues, thereby preventing the amplification of the inflammatory response.
-
Modulation of Cytokine Activity : Tinoridine may also influence the production and activity of cytokines, which are key signaling proteins in the immune and inflammatory responses.
Effect on Bradykinin (B550075) Synthesis
Bradykinin is a potent inflammatory mediator.[9] However, based on currently available scientific literature, there is no direct evidence to suggest that the mechanism of action of this compound involves the inhibition of bradykinin synthesis or its signaling pathway. Its primary effects are centered on the prostaglandin and Nrf2 pathways.
Quantitative Data
A significant challenge in the clinical and preclinical assessment of Tinoridine is the limited availability of publicly accessible quantitative data, such as IC50 values for COX inhibition.[10] The following tables summarize the known qualitative effects and provide context by comparing them with established data for other NSAIDs.
Table 1: Summary of this compound's Mechanistic Actions
| Mechanism of Action | Effect | Concentration/Dose | Model System |
| COX Inhibition | Inhibition of Prostaglandin Synthesis | Not Publicly Available | In vitro / In vivo |
| Nrf2 Pathway | Promotes Nrf2 expression and activity | Not Publicly Available | Nucleus Pulposus Cells |
| Ferroptosis | Rescues RSL3-induced ferroptosis | Not Publicly Available | Nucleus Pulposus Cells |
| Antioxidant Activity | Reduces DPPH free radical (1:2 molar ratio) | Not Applicable | Chemical Assay |
| Antiperoxidative Activity | Inhibits lipid peroxidation | Not specified | Rat Liver Microsomes |
| Lysosomal Stabilization | Inhibits acid phosphatase release | 10 - 100 µM | Rat Liver Lysosomes |
| Hepatoprotection | Reduces CCl4-induced enzyme alterations | 100 mg/kg (p.o.) | Rats |
Table 2: Comparative COX Inhibition Profiles (Illustrative)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Tinoridine | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.5 | 0.02 | 25 |
| Ibuprofen | 13 | 344 | 0.04 |
| Indomethacin | 0.1 | 5.3 | 0.02 |
| Note: Data for Celecoxib, Diclofenac, Ibuprofen, and Indomethacin are for reference and comparative context only. Specific values can vary based on the assay conditions. |
Key Experimental Protocols
Detailed methodologies are crucial for the scientific validation of Tinoridine's mechanism of action.
Protocol: Western Blot for Nrf2 Activation
This protocol is designed to assess the activation of the Nrf2 pathway in cell culture following Tinoridine treatment.
-
Cell Culture and Treatment : Seed cells (e.g., human nucleus pulposus cells) and allow them to adhere. Treat cells with various concentrations of Tinoridine (e.g., 10-100 µM) or vehicle control (DMSO) for a predetermined time course (e.g., 6, 12, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity using densitometry software and normalize to the loading control.
Workflow: Evaluating Anti-inflammatory and Cytoprotective Effects
Caption: General Experimental Workflow for Evaluating Tinoridine.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard preclinical model to evaluate the acute anti-inflammatory activity of NSAIDs.
-
Animals : Use male Wistar rats (150-200 g).
-
Grouping : Divide animals into a vehicle control group, a positive control group (e.g., Indomethacin), and several Tinoridine-treated groups at various doses (e.g., 25, 50, 100 mg/kg).
-
Drug Administration : Administer Tinoridine or the respective control substance orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Conclusion
This compound is a thienopyridine-based NSAID with a multifaceted mechanism of action. While it functions as a classical COX inhibitor, its recently identified role as a potent inhibitor of ferroptosis via the activation of the Nrf2/GPX4 signaling pathway represents a significant advancement in understanding its therapeutic potential.[1][2] This dual mechanism, targeting both prostaglandin-mediated inflammation and a key cell death pathway, makes Tinoridine and its derivatives promising candidates for further investigation in a range of inflammatory and degenerative diseases.[1] The lack of publicly available quantitative data, particularly regarding its COX inhibition profile, underscores the need for further research to fully elucidate its clinical efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Tinoridine Hydrochloride as a Cyclooxygenase (COX) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of the available scientific information on tinoridine hydrochloride as a COX inhibitor, including its mechanism of action, relevant experimental protocols, and its broader pharmacological profile. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, also known as Y-3642, has been investigated for its analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic effects are largely attributed to the modulation of prostaglandin (B15479496) synthesis through the inhibition of COX enzymes.[2] Beyond its primary anti-inflammatory action, tinoridine has demonstrated a multi-faceted mechanism of action that includes potent free-radical scavenging, antiperoxidative activities, and a novel role as an inhibitor of ferroptosis through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] This guide focuses on its function as a COX inhibitor, presenting the current understanding of its action and the methodologies used to evaluate it.
Core Mechanism: Inhibition of Cyclooxygenase
The anti-inflammatory effects of this compound stem from its inhibition of both COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking this pathway, tinoridine reduces the production of these pro-inflammatory signaling molecules.[1]
Caption: The inhibitory effect of this compound on the COX pathway.
Quantitative Data
Specific quantitative data for tinoridine, such as the half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 inhibition, are not extensively reported in publicly accessible scientific literature.[1] This represents a significant gap in the complete assessment of its therapeutic potential.[1] For comparative purposes, a structured table is provided below, which would typically house such critical data.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin (Reference) | ~0.1 | ~5.0 | ~0.02 |
| Celecoxib (Reference) | ~15.0 | ~0.04 | ~375 |
Reference values are approximate and can vary based on experimental conditions.
Experimental Protocols
The anti-inflammatory and COX-inhibiting properties of this compound can be assessed through various in vivo and in vitro assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used assay for evaluating NSAIDs.[1]
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and tinoridine-treated groups.
-
Administration: Tinoridine is administered orally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
In Vitro COX Inhibition Assay (General Protocol)
Protocol:
-
Enzyme Preparation: Use purified ovine or human COX-1 and COX-2 enzymes.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), combine the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Reaction Termination: After a defined period, stop the reaction (e.g., by adding a strong acid).
-
Quantification of Prostaglandins: Measure the amount of a specific prostaglandin (e.g., PGE2) produced using methods like ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Broader Pharmacological Profile
Pharmacokinetics
Limited pharmacokinetic data for tinoridine in healthy subjects is available. Following oral administration, the plasma half-life is approximately 8.2 hours. Renal clearance is low, and renal failure does not significantly affect the pharmacokinetic parameters. A notable observation is the potential for a first-pass effect and an increase in bioavailability in the elderly.
Additional Mechanisms of Action
-
Free-Radical Scavenging: Tinoridine has demonstrated potent free-radical scavenging and antiperoxidative properties.[1] It can reduce stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit lipid peroxidation, which may contribute to its anti-inflammatory effects by mitigating oxidative stress.[1]
-
Ferroptosis Inhibition: Recent research has identified tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[4] This action is believed to be mediated through the activation of the Nrf2 signaling pathway.[1]
Conclusion
This compound is a multi-faceted anti-inflammatory agent with a primary mechanism of action centered on the inhibition of COX enzymes. While its efficacy has been demonstrated in preclinical models, a comprehensive understanding of its clinical potential is hampered by the lack of publicly available quantitative data, particularly its IC50 values for COX-1 and COX-2. Further research and the publication of existing data are crucial for the scientific community to fully evaluate the therapeutic promise of tinoridine as a COX inhibitor and for its other novel mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Tinoridine Hydrochloride and Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the modulation of the arachidonic acid cascade, specifically through the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth exploration of the molecular interactions between tinoridine hydrochloride and the key enzymes in the prostaglandin synthesis pathway. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, also known as Y-3642, is a thienopyridine derivative that has been investigated for its therapeutic potential in managing pain and inflammation.[2] Like other NSAIDs, its pharmacological effects are largely attributed to its ability to interfere with the production of prostaglandins, which are potent lipid mediators of inflammation, pain, and fever.[1][3] Understanding the specific interactions of this compound with the enzymes of the prostaglandin pathway is crucial for its optimal therapeutic application and for the development of new anti-inflammatory agents. Beyond its primary mechanism, tinoridine also exhibits free-radical scavenging and antiperoxidative activities, which may contribute to its overall anti-inflammatory profile.[2][4][5]
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][4] COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins.[3][6][7]
-
COX-1 is constitutively expressed in many tissues and plays a role in various physiological processes, including platelet aggregation and protection of the gastric mucosa.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is a key contributor to the inflammatory response.[3]
By inhibiting both COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.[1]
Signaling Pathway of Prostaglandin Synthesis
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Caption: Prostaglandin Synthesis Pathway and this compound's Site of Action.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against COX enzymes.
| Compound | Target | IC50 (µM) | Assay Conditions | Reference |
| This compound | COX-1 | Data Not Available in Public Domain | Data Not Available in Public Domain | |
| This compound | COX-2 | Data Not Available in Public Domain | Data Not Available in Public Domain |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on prostaglandin synthesis and inflammation.
In Vitro COX Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2.
Objective: To quantify the inhibitory potency of this compound on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Hematin
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Microplate reader
Experimental Workflow:
Caption: Workflow for In Vitro COX Inhibition Assay.
Procedure:
-
Prepare the assay buffer containing Tris-HCl, hematin, and any necessary co-factors.
-
Add the purified COX-1 or COX-2 enzyme to the wells of a microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate, TMPD.
-
Immediately measure the change in absorbance at 603 nm over time using a microplate reader. The rate of TMPD oxidation is proportional to COX activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of NSAIDs.
Objective: To assess the ability of this compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan solution (1% in saline)
-
This compound
-
Vehicle (e.g., carboxymethyl cellulose)
-
Plethysmometer
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into different groups: a control group receiving the vehicle and treatment groups receiving different doses of this compound.
-
Administer this compound or the vehicle orally.
-
After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group.
Other Potential Mechanisms of Action
In addition to COX inhibition, this compound has been reported to possess other pharmacological properties that may contribute to its anti-inflammatory effects.
-
Free Radical Scavenging: Tinoridine has been shown to scavenge free radicals, such as the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, and to inhibit lipid peroxidation.[2][5] This antioxidant activity could help to reduce oxidative stress at the site of inflammation.
-
Inhibition of Leukocyte Migration: Tinoridine may also inhibit the migration of leukocytes to inflamed tissues, thereby reducing the amplification of the inflammatory response.[4]
Conclusion
This compound is a non-steroidal anti-inflammatory drug whose primary mechanism of action is the inhibition of cyclooxygenase enzymes, leading to a reduction in prostaglandin synthesis.[1][4][6] This activity, along with its potential free-radical scavenging and leukocyte migration inhibitory effects, makes it an effective anti-inflammatory and analgesic agent. Further research to quantify its inhibitory potency against COX-1 and COX-2 and to fully elucidate its secondary mechanisms of action will provide a more complete understanding of its therapeutic profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of tinoridine and other novel anti-inflammatory compounds.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Free Radical Scavenging Activity of Tinoridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine (B109012) hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) of the thienopyridine class, has demonstrated significant therapeutic potential beyond its established anti-inflammatory and analgesic effects.[1] Emerging research has illuminated its potent free radical scavenging and antiperoxidative properties, positioning it as a molecule of interest in the context of diseases associated with oxidative stress.[2][3] This technical guide provides a comprehensive overview of the in vitro methods used to evaluate the free radical scavenging activity of tinoridine, detailed experimental protocols, and an exploration of its primary molecular mechanism of action involving the Nrf2 signaling pathway.
Core Mechanism of Action: Nrf2 Signaling Pathway Activation
A pivotal mechanism underpinning the antioxidant effects of tinoridine is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by orchestrating the expression of a multitude of antioxidant and cytoprotective genes.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Upon exposure to inducers such as tinoridine, conformational changes in Keap1 lead to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of various antioxidant and detoxifying enzymes, thereby bolstering the cell's capacity to combat oxidative stress.[1]
Quantitative Data on Free Radical Scavenging Activity
A comprehensive review of publicly accessible scientific literature reveals a notable absence of specific quantitative data, such as IC50 values, for the free radical scavenging activity of Tinoridine Hydrochloride in common antioxidant assays. While its qualitative activity is well-documented, precise comparative values are not available.[1][2]
To provide a contextual framework for researchers, the following table summarizes the reported IC50 values for other non-steroidal anti-inflammatory drugs (NSAIDs) and standard antioxidants in various assays. It is crucial to note that these values are approximate and can vary based on specific experimental conditions.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide (B77818) Radical Scavenging IC50 (µM) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Indomethacin | >1000 | ~200 | Data not readily available |
| Diclofenac | ~250 | ~15 | Data not readily available |
| Ibuprofen | >1000 | >1000 | Data not readily available |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~10-30 | ~100-200 |
| Trolox | ~40-60 | ~5-15 | Data not readily available |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the free radical scavenging activity of compounds like tinoridine.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, resulting in its neutralization and a color change from purple to yellow, which is measured spectrophotometrically.[1]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in a dark bottle to prevent degradation.[1]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of dilutions to obtain a range of concentrations for testing. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[3]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Add a large volume (e.g., 190 µL) of the diluted ABTS•+ solution to the wells of a 96-well microplate.
-
Add a small volume (e.g., 10 µL) of the different concentrations of this compound, positive control, or solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).[3]
-
-
Measurement: Measure the absorbance at approximately 734 nm.[3]
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Superoxide Dismutase (SOD)-like Activity Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals (O2•−), which can be generated in situ by an enzymatic (e.g., xanthine/xanthine oxidase) or non-enzymatic (e.g., PMS-NADH) system. The superoxide radicals reduce a detector molecule (e.g., nitroblue tetrazolium - NBT or WST-1), and the inhibition of this reaction is measured.
Protocol (using a WST-1 based kit as an example):
-
Reagent Preparation: Prepare a WST working solution and an enzyme (xanthine oxidase) working solution according to the manufacturer's instructions.
-
Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer. A known SOD enzyme standard should be used to generate a standard curve.
-
Assay Procedure:
-
Add 20 µL of the sample solution, standard, or blank to the respective wells of a 96-well plate.
-
Add 200 µL of the WST working solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well except for the blank.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The SOD-like activity (inhibition rate %) is calculated using the following equation: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100 The activity can also be expressed in units/mL by comparison to the standard curve.
Lipid Peroxidation Inhibition Assay
This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often induced by a pro-oxidant in a biological membrane preparation (e.g., rat liver microsomes). The extent of lipid peroxidation is typically quantified by measuring the formation of malondialdehyde (MDA), a secondary product, using the thiobarbituric acid reactive substances (TBARS) method.[2]
Protocol (TBARS method):
-
Preparation of Microsomes: Isolate liver microsomes from rats through differential centrifugation.
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., Tris-HCl), and an inducing system (e.g., ADP and FeSO4, or ascorbic acid and FeSO4).
-
Add various concentrations of this compound or a positive control (e.g., Vitamin E) to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Measurement of MDA:
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with this compound to that of the control (without inhibitor).
Conclusion
This compound exhibits promising antioxidant properties, which are attributed to its direct free radical scavenging capabilities and, significantly, its activation of the Nrf2 signaling pathway.[1][3] This dual mechanism of action suggests its potential therapeutic utility in a range of pathologies where oxidative stress is a key etiological factor. The detailed experimental protocols provided in this guide offer a standardized framework for the consistent and reliable evaluation of the free radical scavenging activities of tinoridine and other novel compounds. Further research is warranted to elucidate the specific quantitative antioxidant capacity of tinoridine to fully realize its therapeutic potential.
References
Tinoridine Hydrochloride: A Comprehensive Technical Guide on its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class. This document provides an in-depth technical overview of the pharmacology and toxicology of Tinoridine Hydrochloride, synthesizing available preclinical and clinical data. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis. Additionally, Tinoridine exhibits significant antioxidant properties through direct free-radical scavenging and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which in turn inhibits ferroptosis. This guide details its multifaceted pharmacological effects, pharmacokinetic profile, and toxicological data. Experimental protocols for key assays are provided, and relevant signaling pathways are visualized to support further research and development.
Introduction
This compound (also known as Y-3642) is a non-steroidal anti-inflammatory drug with analgesic and antipyretic properties.[1] Its chemical structure, ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, distinguishes it as a thienopyridine derivative.[2] While its primary therapeutic application has been in the management of pain and inflammation, recent research has unveiled novel mechanisms of action, including the inhibition of ferroptosis, an iron-dependent form of programmed cell death.[3] This guide aims to provide a comprehensive technical resource on the pharmacological and toxicological profile of this compound for researchers and professionals in drug development.
Pharmacology
This compound's pharmacological effects are multifaceted, stemming from its ability to modulate several key biological pathways involved in inflammation, oxidative stress, and cell death.
Mechanism of Action
Tinoridine's anti-inflammatory and analgesic effects are attributed to a combination of the following mechanisms:
-
Cyclooxygenase (COX) Inhibition: As a non-steroidal anti-inflammatory drug, Tinoridine's primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2).[1] This action blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
-
Free Radical Scavenging and Antioxidant Activity: Tinoridine possesses potent free-radical scavenging and antiperoxidative properties.[6] It has been shown to reduce stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit lipid peroxidation.[4][7] This antioxidant capacity helps mitigate oxidative stress at the site of inflammation.
-
Nrf2 Pathway Activation and Ferroptosis Inhibition: Recent studies have identified Tinoridine as a novel inhibitor of ferroptosis.[3] It is understood to activate the Nrf2 signaling pathway, a primary regulator of antioxidant responses.[8] This activation leads to the upregulation of antioxidant proteins, including Glutathione Peroxidase 4 (GPX4), which protects cells from oxidative stress and ferroptosis.[8]
-
Inhibition of Leukocyte Migration: Tinoridine has been demonstrated to inhibit the migration of leukocytes to inflamed tissues, thereby preventing the amplification of the inflammatory response.[6]
-
Modulation of Cytokine Activity: The compound may also influence the production and activity of cytokines, which are small proteins that play a crucial role in regulating immune and inflammatory responses.[6]
Pharmacodynamics
The pharmacodynamic effects of Tinoridine are a direct consequence of its mechanisms of action. The inhibition of prostaglandin synthesis leads to a reduction in inflammation, pain, and fever. Its antioxidant and ferroptosis-inhibiting properties may contribute to its therapeutic effects in conditions where oxidative stress and iron-dependent cell death are implicated.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Tinoridine HCl | Data not available | Data not available | Data not available |
| Celecoxib (B62257) | 9.4 | 0.08 | 0.0085 |
| Ibuprofen (B1674241) | >100 | 8.2 - 22.6 | >0.082 - 0.226 |
| Indomethacin | Data not available | Data not available | Data not available |
Note: The IC50 values for ibuprofen and celecoxib are sourced from a study on benzimidazole (B57391) analogs and are provided for comparative purposes.[9]
Pharmacokinetics
Pharmacokinetic studies of Tinoridine have been conducted in both humans and animals.
Human Pharmacokinetics: A study in healthy subjects and patients with renal failure following oral administration of Tinoridine revealed the following parameters:[10]
| Parameter | Value | Notes |
| Plasma Half-life (t½) | ~8.2 hours | Unaffected by renal failure. |
| Total Body Clearance (Cl/F) | Very high | Suggests a significant first-pass effect. |
| Renal Clearance | ~0.30 L/h | Indicates minimal renal excretion. |
| Dose Proportionality | No correlation between dose (200, 400, 800 mg) and Cmax or AUC. | Further supports a first-pass effect. |
| Effect of Age | Strong linear correlation between Cmax and age (r = 0.919) and AUC and age (r = 0.838). | Suggests increased bioavailability in the elderly. |
Animal Pharmacokinetics: Specific Cmax and AUC values for Tinoridine in preclinical animal models are not widely reported in the available literature. However, a method for the quantification of Tinoridine in rat plasma using HPLC-MS has been detailed, which is crucial for conducting such studies.
Toxicology
The toxicological profile of this compound has been evaluated through acute toxicity studies. Information on subchronic and genotoxicity is limited in the public domain.
Acute Toxicity
The median lethal dose (LD50) has been determined in mice and rats for both oral and intraperitoneal administration.
| Species | Route of Administration | LD50 |
| Mouse | Oral | 1601 mg/kg |
| Rat | Oral | >10200 mg/kg |
| Mouse | Intraperitoneal | 1600 mg/kg |
| Rat | Intraperitoneal | 1250 mg/kg |
Subchronic and Chronic Toxicity
Genotoxicity
There is no publicly available data on the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo chromosomal aberration tests. These assays are critical for assessing the mutagenic potential of a compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Tinoridine's pharmacological activity are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a standard in vivo model to assess the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200 g).
-
Groups:
-
Control group (vehicle).
-
Standard group (e.g., Indomethacin).
-
Tinoridine-treated groups (various doses).
-
-
Procedure:
-
Administer Tinoridine or the standard drug orally. The control group receives the vehicle.
-
One hour after administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group relative to the control group.[4]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)
This in vitro assay measures the free radical scavenging capacity of a compound.
-
Reagents:
-
DPPH solution in methanol.
-
Tinoridine solutions at various concentrations.
-
Standard antioxidant (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Add different concentrations of Tinoridine or the standard to the DPPH solution in a 96-well plate.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Boyden Chamber Assay (Leukocyte Migration)
This assay is used to study the effect of a compound on cell migration, including that of leukocytes.
-
Apparatus: Boyden chamber with two compartments separated by a microporous membrane.
-
Cells: Isolated leukocytes.
-
Procedure:
-
Place the leukocyte suspension in the upper compartment of the Boyden chamber.
-
The lower compartment contains a chemoattractant (e.g., fMLP) with or without Tinoridine at various concentrations.
-
Incubate the chamber for a sufficient time to allow cell migration.
-
After incubation, fix and stain the membrane.
-
Count the number of cells that have migrated to the lower side of the membrane.
-
-
Data Analysis: Compare the number of migrated cells in the Tinoridine-treated groups to the control group (chemoattractant alone) to determine the inhibitory effect on migration.[4][9]
In Vitro Cytokine Production Assay
This assay assesses the effect of a compound on the production of inflammatory cytokines.
-
Cells: Peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of Tinoridine for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production (e.g., TNF-α, IL-6).
-
After an appropriate incubation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of the cytokines in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis: Compare the cytokine concentrations in the Tinoridine-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a complex pharmacological profile that extends beyond simple COX inhibition. Its well-documented antioxidant and free-radical scavenging activities, coupled with the more recently discovered role in Nrf2 pathway activation and ferroptosis inhibition, suggest a broader therapeutic potential. While its efficacy in preclinical models of inflammation is established, a notable gap exists in the public availability of specific quantitative data for key pharmacodynamic and toxicological parameters. Further research to determine the IC50 values for COX inhibition, quantify its antioxidant capacity with specific metrics, and conduct comprehensive subchronic and genotoxicity studies would be invaluable for a complete assessment of its therapeutic index and to guide future drug development efforts. The detailed experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers aiming to further elucidate the pharmacological and toxicological properties of this multifaceted compound.
References
- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - tcsc0039488 - Taiclone [taiclone.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of tinoridine after oral administration to healthy subjects and patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Chemical and physical properties of Tinoridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile. Beyond its established role as a cyclooxygenase (COX) inhibitor, recent research has unveiled its potent antioxidant and cytoprotective properties, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and subsequent inhibition of ferroptosis. This technical guide provides an in-depth overview of the chemical and physical properties, mechanisms of action, and key experimental protocols related to this compound, intended to serve as a comprehensive resource for the scientific community.
Chemical and Physical Properties
This compound is the hydrochloride salt of Tinoridine, a thienopyridine derivative. Its chemical and physical characteristics are summarized in the tables below.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | [1] |
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | [1] |
| Molecular Weight | 352.9 g/mol | [1] |
| CAS Number | 25913-34-2 | [] |
| InChI Key | LMAQHEGFQZGATE-UHFFFAOYSA-N | [] |
| Canonical SMILES | CCOC(=O)C1=C(N)SC2=C1CCN(CC1=CC=CC=C1)C2.Cl |
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 234-235 °C (decomposition) | |
| Solubility | DMSO: 18 mg/mL (51.0 mM) Ethanol: ~2 mg/mL Water: Insoluble | [3] |
| Storage | Store at 4°C or -20°C, sealed, away from moisture. Stock solutions in DMSO can be stored at -20°C for up to 1 month and at -80°C for up to 12 months. | [4] |
Mechanism of Action
This compound exhibits a complex mechanism of action, targeting multiple pathways involved in inflammation and cellular protection.
Inhibition of Cyclooxygenase (COX) Pathway
As a traditional NSAID, this compound's primary anti-inflammatory effect is attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5][6]
Antioxidant and Free Radical Scavenging Activity
This compound is a potent antioxidant and free radical scavenger.[7] It directly neutralizes free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibits lipid peroxidation.[8]
Inhibition of Ferroptosis via Nrf2 Pathway Activation
Recent studies have identified a novel mechanism of action for Tinoridine as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[9] Tinoridine activates the Nrf2 signaling pathway.[9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Tinoridine, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant genes, including Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.[9][10]
Experimental Protocols
This section details methodologies for key experiments related to the synthesis and evaluation of this compound.
Synthesis of Tinoridine
A plausible synthetic route for Tinoridine involves the Gewald reaction.[8]
Materials:
-
1-benzyl-4-piperidone
-
Ethyl cyanoacetate (B8463686)
-
Elemental sulfur
-
Base (e.g., triethylamine (B128534) or morpholine)
-
Solvent (e.g., dimethylformamide or ethanol)
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent, add a catalytic amount of base.[8]
-
Stir the reaction mixture at a moderately elevated temperature (50-80°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the mixture to room temperature and pour it into ice water.[8]
-
Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield Tinoridine.[8]
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.[11][12]
Materials:
-
This compound (finely powdered and dried)
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Pack the dry, powdered this compound into a capillary tube to a height of 2-3 mm.[13]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat at a medium rate to approximately 20°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.[13][14]
-
Record the temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which it becomes completely liquid. This range is the melting point.[11][14]
Assessment of Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.[15]
Materials:
-
This compound
-
Selected solvent (e.g., water, buffers of different pH, DMSO)
-
Stoppered flasks or vials
-
Shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C)[16]
-
Analytical method for quantification (e.g., HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a stoppered flask.
-
Agitate the flask in a shaker bath at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method like HPLC.[15][16]
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of NSAIDs.[17][18]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% suspension in saline)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) solution)
-
Plethysmometer
Procedure:
-
Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and Tinoridine-treated groups (various doses).[17]
-
Administer this compound or the vehicle orally.[17]
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[8][19]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[8][17]
-
Calculate the percentage inhibition of edema for each group compared to the control group.[8]
DPPH Radical Scavenging Assay
This in vitro assay measures the free radical scavenging ability of a compound.[20]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.[20]
-
In a 96-well plate, add a specific volume of the Tinoridine solution to each well.[21]
-
Add the DPPH solution to each well. Use the solvent as a blank.[20]
-
Incubate the plate in the dark at room temperature for 30 minutes.[20][22][23]
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[20][21]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.[20][21]
Conclusion
This compound is a promising pharmaceutical agent with a well-established anti-inflammatory profile and newly discovered cytoprotective mechanisms. Its ability to inhibit COX enzymes, scavenge free radicals, and, most notably, activate the Nrf2 signaling pathway to inhibit ferroptosis, highlights its potential for therapeutic applications beyond traditional NSAID indications. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and its derivatives. Further research is warranted to fully elucidate its clinical efficacy and safety profile in various pathological conditions.
References
- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thinksrs.com [thinksrs.com]
- 12. Melting Point Test - CD Formulation [formulationbio.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.ucalgary.ca [chem.ucalgary.ca]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. who.int [who.int]
- 17. benchchem.com [benchchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
Tinoridine Hydrochloride CAS number and molecular structure
An In-depth Technical Guide to Tinoridine Hydrochloride
Abstract
This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, molecular structure, and mechanism of action. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information including its CAS number, quantitative data on its activity, and detailed experimental protocols. Furthermore, this guide presents visual diagrams of its key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Chemical and Physical Properties
This compound, also known as Y-3642, is a thienopyridine derivative.[2][3] It is identified by the CAS number 25913-34-2.[2][4][5] The compound's chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 25913-34-2 | [2][4][5] |
| Molecular Formula | C17H21ClN2O2S | [4][5][6] |
| Molecular Weight | 352.88 g/mol | [2][4][7] |
| IUPAC Name | ethyl 2-amino-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride | [4][8] |
| Synonyms | Y-3642, Nonflamin | [2][5][6] |
| Melting Point | 234-235°C (decomposes) | [5] |
| Solubility | DMSO: ≥ 31 mg/mL (87.85 mM) | [9][10] |
| Appearance | White to yellow solid | [7] |
Molecular Structure:
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its anti-inflammatory and analgesic effects. Its primary modes of action are the inhibition of cyclooxygenase (COX) enzymes and the activation of the Nrf2 signaling pathway.[1][3][11]
Inhibition of Cyclooxygenase (COX) Pathway
As a non-steroidal anti-inflammatory drug, this compound's principal mechanism is the inhibition of COX enzymes (both COX-1 and COX-2).[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking COX activity, this compound effectively reduces prostaglandin (B15479496) synthesis, thereby mitigating the inflammatory response.[1][11]
Activation of the Nrf2 Signaling Pathway
Recent studies have highlighted Tinoridine's role as a potent inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of cellular antioxidant responses.[3] Its activation by Tinoridine protects cells from oxidative stress, a significant contributor to inflammation-associated tissue damage.[3]
Other Mechanisms
In addition to its primary mechanisms, this compound also demonstrates:
-
Free radical scavenging: It can neutralize reactive oxygen species (ROS), protecting tissues from oxidative stress.[7][11]
-
Inhibition of leukocyte migration: It has been shown to prevent the migration of white blood cells to inflamed tissues, thus reducing the inflammatory response.[11]
-
Modulation of cytokine activity: It may influence the production and activity of cytokines, which are proteins that regulate immune and inflammatory responses.[11]
-
Stabilization of lysosomal membranes: By stabilizing these membranes, it helps prevent the release of enzymes that contribute to tissue damage during inflammation.[11]
Quantitative Data
The following table summarizes the available quantitative data regarding the activity and solubility of this compound.
| Parameter | Cell/System Type | Value | Reference(s) |
| Solubility in DMSO | - | ≥ 31 mg/mL (87.85 mM) | [9][10] |
| Inhibition of Lipid Peroxidation & Renin Release | Renin granule fraction | 5-100 µM (concentration-dependent) | [6] |
| Starting Concentration for Lysosomal Stability | Rat Liver and Kidney Lysosomes | 10 - 100 µM | [9] |
| Starting Concentration for Ferroptosis Inhibition / Nrf2 Activation | Nucleus Pulposus (NP) Cells | 10 - 50 µM | [9] |
| Starting Concentration for Anti-inflammatory Effects | RAW 264.7 Macrophages | 5 - 50 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Preparation of a Stable Stock Solution
The preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, weigh 3.53 mg per 1 mL of DMSO.[12]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. Vortex the mixture thoroughly.[12]
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution in a 45-60°C water bath for 5-10 minutes or place it in a sonicator bath for 10-15 minutes.[12]
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.[12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[7][12]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cell lines.[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Tinoridine Treatment: Prepare serial dilutions of Tinoridine in the culture medium. Replace the existing medium with the Tinoridine-containing medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.[9]
Western Blotting
Western blotting can be used to analyze the effect of this compound on protein expression levels, for instance, proteins involved in the COX or Nrf2 pathways.[9]
Procedure:
-
Cell Lysis: After treatment with Tinoridine, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[9]
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action primarily involving the inhibition of COX enzymes.[1] The discovery of its ability to activate the Nrf2 antioxidant pathway and inhibit ferroptosis opens new avenues for its therapeutic application in a broader range of inflammatory and oxidative stress-related diseases.[3] The data and protocols presented in this guide offer a solid foundation for further research and development of Tinoridine and its derivatives as next-generation anti-inflammatory drugs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - tcsc0039488 - Taiclone [taiclone.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
The Discovery and Synthesis of Tinoridine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride (also known as Y-3642) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It belongs to the thienopyridine class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Development
Tinoridine was first discovered and developed by M. Nakanishi and colleagues at Yoshitomi Pharmaceutical Industries, Ltd. in the late 1960s and early 1970s.[1] The initial patents for the compound were filed in 1969 and 1971.[1] The manufacturer's development code for Tinoridine is Y-3642.[1] It was developed as a novel anti-inflammatory agent. The hydrochloride salt of Tinoridine was formulated for its pharmaceutical applications.
Physicochemical Properties
Tinoridine and its hydrochloride salt exhibit distinct physicochemical properties.
| Property | Tinoridine (Free Base) | This compound |
| Molecular Formula | C₁₇H₂₀N₂O₂S | C₁₇H₂₁ClN₂O₂S |
| Molecular Weight | 316.42 g/mol | 352.88 g/mol |
| Appearance | - | Yellowish-white to yellow powder[1] |
| Melting Point | 112-113 °C[1] | 234-235 °C (decomposes)[1] |
| Solubility | Slightly soluble in water.[1] | Very slightly soluble in water, ether, acetone, and benzene; slightly soluble in methanol.[1] |
| CAS Number | 24237-54-5 | 25913-34-2 |
Synthesis of this compound
The synthesis of Tinoridine's core structure, a polysubstituted 2-aminothiophene, is achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: Synthesis of Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine Free Base)
This protocol is based on established Gewald reaction methodologies for similar structures.
Materials:
-
1-Benzylpiperidin-4-one (1.0 equivalent)
-
Ethyl cyanoacetate (B8463686) (1.0 equivalent)
-
Powdered sulfur (1.2 equivalents)
-
Triethylamine (B128534) (catalytic amount)
-
Dimethylformamide (DMF)
-
Crushed ice
-
Deionized water
Procedure:
-
To a solution of 1-benzylpiperidin-4-one (10 mmol, 1.80 ml) and ethyl 2-cyanoacetate (10 mmol, 1.06 ml) in dimethylformamide (6 ml), add powdered sulfur (12 mmol, 0.38 g).[2]
-
To this stirring mixture, add triethylamine (1.20 ml) dropwise.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion of the reaction, filter the mixture with charcoal and pour it into crushed ice.[2]
-
Collect the resulting crystalline precipitate by filtration and wash with water.[2]
-
Purify the crude product by recrystallization from ethanol to yield ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.[2]
Experimental Protocol: Preparation of this compound
The free base of Tinoridine is converted to its hydrochloride salt to improve its stability and suitability for pharmaceutical formulations.
Materials:
-
Tinoridine (free base)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid or hydrogen chloride gas
Procedure:
-
Dissolve the purified Tinoridine free base in anhydrous ethanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble hydrogen chloride gas through the solution while stirring.
-
Cool the solution to induce precipitation of this compound.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through a multi-faceted mechanism of action.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action of Tinoridine is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By inhibiting COX enzymes, Tinoridine reduces the production of these pro-inflammatory prostaglandins.[3]
Radical Scavenging and Antiperoxidative Activity
Tinoridine has demonstrated potent radical scavenging and antiperoxidative properties.[4] It can reduce stable free radicals and inhibit lipid peroxidation, which contributes to its anti-inflammatory effects by protecting tissues from oxidative damage.[4]
Inhibition of Ferroptosis
Recent studies have identified a novel mechanism of action for Tinoridine: the inhibition of ferroptosis. Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Tinoridine has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant proteins, thereby protecting cells from ferroptosis.
Biological Activity and Pharmacokinetics
Anti-inflammatory Activity
The anti-inflammatory activity of Tinoridine has been evaluated in preclinical models. A standard model for assessing NSAIDs is the carrageenan-induced paw edema model in rats.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats are typically used.
-
Procedure: A subcutaneous injection of carrageenan is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: this compound is administered orally at various doses prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the drug-treated groups to the vehicle-treated control group.
Pharmacokinetics
Pharmacokinetic studies of Tinoridine have been conducted in healthy human subjects.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ~8.2 hours | [5] |
| Clearance | High total body clearance | [5] |
| Metabolism | Suggestion of a first-pass effect | [5] |
| Excretion | Low renal clearance | [5] |
A study in patients with renal failure indicated that the pharmacokinetic parameters of Tinoridine were not significantly affected by renal impairment.[5]
Acute Toxicity
| Species | Route of Administration | LD₅₀ | Reference |
| Mice | Oral | 5400 mg/kg (free base) | [1] |
| Rats | Oral | >10200 mg/kg (free base) | [1] |
| Mice | Intraperitoneal | 1600 mg/kg (free base) | [1] |
| Rats | Intraperitoneal | 1250 mg/kg (free base) | [1] |
| Mice | Oral | 1601 mg/kg (hydrochloride) | [1] |
Signaling Pathways and Experimental Workflows
Gewald Reaction Workflow
Caption: Workflow for the synthesis of the Tinoridine core structure via the Gewald reaction.
COX Inhibition Signaling Pathway
Caption: Signaling pathway of COX inhibition by this compound.
Conclusion
This compound is a thienopyridine-based NSAID with a well-established synthetic route via the Gewald reaction. Its multifaceted mechanism of action, involving COX inhibition, antioxidant effects, and the novel inhibition of ferroptosis through the Nrf2 pathway, makes it an interesting compound for further investigation. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of Tinoridine and its derivatives.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. 6-Benzyl-2-[(triphenyl-λ5-phosphanylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Tinoridine Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Review of a Non-Steroidal Anti-Inflammatory Drug with a Novel Dual Mechanism of Action
Abstract
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) of the thienopyridine class, recognized for its analgesic and anti-inflammatory properties.[1] While its primary mechanism of action has been attributed to the inhibition of cyclooxygenase (COX) enzymes, recent research has unveiled a novel, secondary mechanism involving the inhibition of ferroptosis via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This dual functionality, combining classical anti-inflammatory action with cytoprotective effects against iron-dependent cell death, positions Tinoridine as a compound of significant interest for further investigation and development. This technical guide provides a comprehensive overview of this compound, consolidating available data on its pharmacology, mechanism of action, pharmacokinetics, and chemical synthesis. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this multifaceted molecule.
Introduction
This compound (also known as Y-3642) is a thienopyridine derivative investigated for its therapeutic potential in managing pain and inflammation.[1] Like other NSAIDs, it demonstrates analgesic, antipyretic, and anti-inflammatory effects, which are primarily achieved by blocking the synthesis of prostaglandins.[3] However, a growing body of evidence reveals a more complex pharmacological profile, including potent free-radical scavenging and the modulation of a key cell survival pathway.[1] This guide synthesizes the current knowledge on Tinoridine, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing its mechanisms of action through signaling pathway diagrams.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that contributes to its therapeutic effects.[1]
Cyclooxygenase (COX) Inhibition
As a non-steroidal anti-inflammatory drug, a primary mechanism of Tinoridine is the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] By inhibiting COX, Tinoridine effectively reduces the production of these pro-inflammatory molecules.[2] It is important to note that specific IC50 values for Tinoridine's inhibition of COX-1 and COX-2 are not extensively reported in publicly accessible scientific literature.[1]
Ferroptosis Inhibition via the Nrf2 Pathway
Recent research has identified Tinoridine as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][2] This effect is mediated through the activation of the Nrf2 signaling pathway.[2][4]
-
Nrf2 Activation: Tinoridine has been shown to have a high binding affinity for Nrf2, a transcription factor that regulates the expression of antioxidant proteins.[4]
-
Nuclear Translocation: Upon binding, Tinoridine promotes the expression and activity of Nrf2, leading to its translocation into the nucleus.[4]
-
Antioxidant Response Element (ARE) Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
-
Upregulation of Cytoprotective Genes: This binding initiates the transcription of several antioxidant and cytoprotective genes, most notably Glutathione Peroxidase 4 (GPX4), a key regulator that detoxifies lipid hydroperoxides and protects against ferroptosis.[4]
This Nrf2-mediated pathway provides a cytoprotective effect against oxidative stress, a key contributor to inflammation-associated tissue damage.[2]
Antioxidant and Free-Radical Scavenging Activity
Tinoridine has demonstrated potent free-radical scavenging and antiperoxidative properties. It has been shown to reduce stable free radicals and inhibit lipid peroxidation, which helps to mitigate oxidative stress at the site of inflammation.[1]
The multifaceted mechanism of action is visualized in the diagram below.
Caption: Dual mechanism of action of this compound.
Quantitative Data Summary
While specific data on COX inhibition is limited, pharmacokinetic studies provide valuable quantitative insights into the behavior of Tinoridine in biological systems.
Table 1: Pharmacokinetic Parameters of Tinoridine in Healthy Subjects
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ~8.2 hours | [5] |
| Total Body Clearance (Cl/F) | Very high | [5] |
| Renal Clearance | ~0.30 L/h | [5] |
| Dose vs. Cmax/AUC | No correlation, suggesting a first-pass effect | [5] |
| Effect of Age | Strong linear correlation between Cmax/AUC and age, suggesting increased bioavailability in the elderly | [5] |
| Data from a study with oral administration of 200, 400, and 800 mg to six healthy subjects.[5] |
Table 2: Preclinical Efficacy Data
| Assay | Model | Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose-dependent inhibition of edema | [1] |
| Hepatoprotective | CCl4-induced hepatotoxicity in rats | Significant reduction in CCl4-induced alterations in enzyme activities (100 mg/kg) | [6] |
| Free-Radical Scavenging | DPPH assay | Reduces stable free radicals | [1] |
| Anti-peroxidative | Lipid peroxidation in rat liver microsomes | Inhibits lipid peroxidation | [1] |
Experimental Protocols
This section details the methodologies for the chemical synthesis of Tinoridine and key in vitro/in vivo assays used to characterize its activity.
Chemical Synthesis of this compound
The synthesis of Tinoridine's thieno[2,3-c]pyridine (B153571) core is typically achieved through a Gewald reaction.[1]
Reaction: 1-benzyl-4-piperidone + Ethyl cyanoacetate (B8463686) + Elemental Sulfur → Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Tinoridine)
Protocol:
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.2 equivalents) in a suitable solvent (e.g., dimethylformamide or ethanol), add a catalytic amount of a base (e.g., triethylamine (B128534) or morpholine).[1]
-
Reaction Conditions: Stir the reaction mixture at a moderately elevated temperature.[1]
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water.[1]
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield Tinoridine.[1]
-
Salt Formation: To obtain the hydrochloride salt, the Tinoridine base is dissolved in an appropriate solvent and treated with hydrochloric acid.
The workflow for the synthesis is illustrated below.
Caption: Synthetic workflow for Tinoridine base via Gewald reaction.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating NSAIDs.[1]
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into a vehicle control group, a standard drug group (e.g., indomethacin), and various Tinoridine-treated groups.[1]
-
Administration: Tinoridine is administered orally at various doses one hour before carrageenan injection.[1]
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.[1]
In Vitro Free-Radical Scavenging Activity: DPPH Assay
This assay assesses the ability of a compound to act as a free radical scavenger.[1]
Protocol:
-
Preparation of DPPH solution: A fresh solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in methanol (B129727) is prepared.[1]
-
Assay: Different concentrations of Tinoridine are added to the DPPH solution. A control containing only DPPH and methanol is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[1]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the Tinoridine-treated samples to the control.[1]
Clinical Investigations
Conclusion
This compound is a non-steroidal anti-inflammatory drug with a compelling dual mechanism of action that distinguishes it from traditional NSAIDs. Its ability to not only inhibit prostaglandin (B15479496) synthesis via COX enzymes but also to protect cells from ferroptosis through the activation of the Nrf2 pathway suggests a broader therapeutic potential. The available pharmacokinetic data indicates a predictable profile, though with notable effects related to age and first-pass metabolism. While the lack of publicly available, specific COX inhibition data and detailed clinical trial results represents a current knowledge gap, the established preclinical efficacy and novel mechanism of action warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to appreciate the unique attributes of Tinoridine and to inform future studies aimed at fully elucidating its therapeutic value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25913-34-2|Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Novel Therapeutic Mechanisms of Tinoridine Hydrochloride: A Technical Guide on Ferroptosis Inhibition via the Nrf2 Pathway
For Immediate Release
December 7, 2025
This technical guide provides an in-depth analysis of the novel molecular mechanisms of Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), focusing on its recently discovered role as a potent inhibitor of ferroptosis through the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Recent scientific investigations have illuminated a new dimension to the therapeutic action of this compound, extending beyond its classical function as a cyclooxygenase (COX) inhibitor.[1][2] Groundbreaking research from 2024 has identified Tinoridine as a novel and potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism underlying this discovery is the drug's ability to directly activate the Nrf2 pathway, a master regulator of cellular antioxidant responses.[1][3] This activation leads to the upregulation of key cytoprotective genes, including the central ferroptosis regulator Glutathione Peroxidase 4 (GPX4), thereby protecting cells from ferroptotic damage.[1][3] This dual functionality—COX inhibition and Nrf2-mediated ferroptosis suppression—positions Tinoridine as a compelling candidate for therapeutic strategies in pathologies where both inflammation and ferroptosis are implicated, such as intervertebral disc degeneration.[3]
Core Mechanism of Action: The Nrf2-GPX4 Axis
Tinoridine's novel anti-ferroptotic activity is primarily driven by its interaction with the Nrf2 signaling pathway.[1] Unlike traditional ferroptosis inhibitors that often act as radical-trapping antioxidants, Tinoridine functions upstream by modulating gene expression.[4]
The proposed signaling cascade is as follows:
-
Direct Nrf2 Binding and Activation: Molecular docking studies have revealed a high binding affinity of Tinoridine to the Nrf2 protein.[3] This interaction is believed to promote the expression and transcriptional activity of Nrf2.[1][3]
-
Nuclear Translocation: Upon activation, Nrf2 translocates from the cytoplasm to the nucleus.[1]
-
ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[1]
-
Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, with a notable increase in the expression of GPX4.[1][3]
-
Ferroptosis Inhibition: The resulting elevation in GPX4 protein levels enhances the cell's capacity to neutralize lipid hydroperoxides, providing robust protection against the induction of ferroptosis.[1]
The critical role of Nrf2 in this process was experimentally validated through knockdown studies, which demonstrated that the suppression of Nrf2 reverses the protective effects of Tinoridine against RSL3-induced ferroptosis.[3]
Quantitative Data Summary
While comprehensive quantitative data from direct comparative studies are emerging, the following table summarizes key conceptual findings from recent literature. The optimal effective concentration of Tinoridine is cell-type dependent and typically requires empirical determination.[5][6]
| Parameter | Observation | Cell Type / Model | Significance | Reference |
| Binding Affinity | High binding affinity to Nrf2 protein. | Molecular Docking | Suggests direct interaction and activation. | [3] |
| Nrf2 Expression | Promotes the expression and activity of Nrf2. | Nucleus Pulposus (NP) Cells | Confirms activation of the Nrf2 pathway. | [3] |
| Ferroptosis Rescue | Rescues RSL3-induced ferroptosis. | Nucleus Pulposus (NP) Cells | Demonstrates functional anti-ferroptotic effect. | [3] |
| Nrf2 Dependency | Knockdown of Nrf2 reverses the protective effect. | Nucleus Pulposus (NP) Cells | Confirms Nrf2 is essential for the observed effect. | [3] |
| In Vivo Efficacy | Attenuates the progression of Intervertebral Disc Degeneration (IVDD). | Rat Model | Shows potential therapeutic relevance in vivo. | [3] |
Key Experimental Protocols
The following sections detail the methodologies required to validate the effects of this compound on the Nrf2 pathway and ferroptosis.
Cell Viability and Ferroptosis Induction Assay
Objective: To determine the protective effect of Tinoridine against induced ferroptosis.
-
Cell Culture: Plate cells (e.g., human nucleus pulposus cells, HT-1080) in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 10 µM - 100 µM) for a predetermined duration (e.g., 12-24 hours).[6] Include a vehicle control (DMSO ≤ 0.1%).[6]
-
Ferroptosis Induction: Add a ferroptosis inducer such as RSL3 (a GPX4 inhibitor) or Erastin (a system Xc- inhibitor) to the culture medium.[3]
-
Incubation: Incubate for the required time to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Western Blot Analysis for Nrf2 Pathway Proteins
Objective: To quantify the expression levels of Nrf2 and its downstream target, GPX4, following Tinoridine treatment.
-
Cell Treatment and Lysis: Culture and treat cells with Tinoridine as described above. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[4][6]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH).[4] Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4][6]
-
Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Quantify band intensity using densitometry software, normalizing target protein levels to the loading control.[1]
Conclusion and Future Directions
The repurposing of this compound as a ferroptosis inhibitor marks a significant evolution from its established role as a COX-inhibiting NSAID.[1] Its unique mechanism, centered on the activation of the Nrf2/GPX4 axis, offers a promising new therapeutic avenue for diseases driven by oxidative stress and ferroptotic cell death.[1][3] This Nrf2-dependent cytoprotective effect, combined with its intrinsic radical-scavenging properties, makes Tinoridine a robust agent against lipid peroxidation.[1]
Future research should focus on direct, head-to-head comparative studies of Tinoridine against other known ferroptosis inhibitors like Ferrostatin-1 and Liproxstatin-1 in various disease models, particularly in neuroprotection.[4] Elucidating the precise binding site and the full spectrum of Nrf2-regulated genes affected by Tinoridine will further refine our understanding and guide the development of next-generation therapeutics targeting the intersection of inflammation and ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Tinoridine Hydrochloride: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tinoridine (B109012) hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[1][2] It has demonstrated both analgesic and anti-inflammatory properties through a multi-faceted mechanism of action.[1][3][4] While its primary action involves the inhibition of cyclooxygenase (COX) enzymes, emerging research highlights its role in modulating oxidative stress and ferroptosis, presenting a unique profile for an anti-inflammatory agent.[1][5][6] This guide provides a comprehensive overview of the technical details surrounding tinoridine hydrochloride, including its mechanisms of action, experimental protocols, and available data to support its investigation in inflammation research.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through several distinct, and potentially synergistic, pathways.
Inhibition of Cyclooxygenase (COX) Pathway
As a classical NSAID, the principal mechanism of tinoridine is the inhibition of COX-1 and COX-2 enzymes.[3][5][7] These enzymes are critical in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking COX enzymes, tinoridine effectively reduces the synthesis of these pro-inflammatory prostaglandins.[3][7]
Antioxidant and Free-Radical Scavenging Activity
Tinoridine exhibits potent free-radical scavenging and antiperoxidative properties.[1][3][9] It has been shown to reduce stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and inhibit lipid peroxidation.[1][9] This antioxidant activity may contribute to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.[1][3]
Inhibition of Ferroptosis via the Nrf2 Pathway
Recent studies have identified tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1][5][6] Tinoridine is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, thereby protecting cells against oxidative stress and ferroptosis.[1][6] This action is considered a key inhibitory mechanism for ferroptosis.[6]
Additional Mechanisms
-
Inhibition of Leukocyte Migration: Tinoridine has been shown to inhibit the migration of leukocytes to inflamed tissues, which helps in preventing the amplification of the inflammatory response.[3]
-
Stabilization of Lysosomal Membranes: It has been observed to stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.[3][10]
-
Modulation of Cytokine Activity: There is evidence to suggest that tinoridine may also influence the production and activity of cytokines, which are crucial signaling proteins in the immune response.[3]
Signaling Pathways
The anti-inflammatory effects of this compound can be visualized through its interaction with key signaling pathways.
Quantitative Data
A comprehensive review of publicly available literature reveals a notable lack of specific quantitative data for this compound.[1] Key missing data points include IC50 values for COX-1 and COX-2 inhibition and detailed dose-response curves from preclinical models.[1] One clinical trial (NCT01224756) has been conducted to evaluate its efficacy in treating pain and inflammation, but detailed quantitative results are not publicly available.[1][11][12]
The following table summarizes the available in vitro data.
| Assay Type | Model System | Concentration Range | Observed Effect | Reference(s) |
| Lipid Peroxidation Inhibition | Rat liver microsomes | Not specified | Inhibition of lipid peroxidation induced by the xanthine-xanthine oxidase system. | [9] |
| Renin Release Inhibition | Renin granule fraction | 5-100 μM | Concentration-dependent inhibition of lipid peroxide formation and renin release. | [13] |
| Lysosome Stabilization | Rat liver and kidney lysosomes | 10 µM to 100 µM | Effects on the stability of lysosomes observed within this range. | [14] |
| Nitric Oxide Production | RAW 264.7 macrophages | 10 µM to 100 µM | Recommended starting concentration range for in vitro experiments. | [14] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Models
Carrageenan-Induced Paw Edema in Rats [1]
This is a standard and widely used assay for evaluating NSAIDs.
-
Animals: Male Wistar rats (150-200 g).
-
Groups:
-
Control group (vehicle administration).
-
Standard group (e.g., indomethacin).
-
Tinoridine-treated groups (various oral doses).
-
-
Procedure:
-
Administer tinoridine or the control/standard substance orally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Assays
DPPH Radical Scavenging Assay [1]
This assay measures the free-radical scavenging ability of a compound.
-
Reagents:
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) solution in methanol.
-
Tinoridine solutions at various concentrations.
-
-
Procedure:
-
Prepare a fresh solution of DPPH in methanol.
-
Add different concentrations of tinoridine to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to a control.
Nitric Oxide (Griess) Assay [14]
This assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452).
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of tinoridine for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include appropriate controls (untreated, LPS alone, tinoridine alone).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at approximately 540 nm.
-
-
Endpoint: The concentration of nitrite in the supernatant is determined from a standard curve, and the percentage of inhibition of NO production is calculated.
Conclusion
This compound is a promising anti-inflammatory agent with a dual mechanism of action that targets both the classical COX pathways and the more recently identified Nrf2-mediated inhibition of ferroptosis.[5] This positions it as a compound of interest for further research and development. However, the current lack of publicly available, detailed quantitative data on its efficacy and potency limits a full assessment of its therapeutic potential.[1] Further studies are warranted to elucidate its complete pharmacological profile and to generate the robust data necessary for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. KEGG DRUG: this compound [genome.jp]
- 5. benchchem.com [benchchem.com]
- 6. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [Studies on anti-inflammatory agents. XXIX. Inhibitory effects of Tinoridine on release of lysosome enzymes and lipid peroxidation in rat liver (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
Tinoridine Hydrochloride: A Multifaceted Anti-Inflammatory Agent with Novel Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tinoridine hydrochloride, a thienopyridine derivative, is a non-steroidal anti-inflammatory drug (NSAID) with a complex and multifaceted mechanism of action.[1][2] While its primary therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, emerging research has unveiled a broader pharmacological profile that includes potent antioxidant activities and the modulation of novel cell signaling pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of Tinoridine's mechanisms of action, its potential therapeutic applications, and detailed experimental protocols for its evaluation. Notably, this document also highlights the current gaps in publicly available quantitative data, such as specific COX-1/COX-2 IC50 values, which are crucial for a complete pharmacological assessment.
Core Mechanisms of Action
This compound exerts its anti-inflammatory and analgesic effects through a combination of established and newly discovered mechanisms.
Cyclooxygenase (COX) Inhibition
As a classical NSAID, Tinoridine's principal mechanism of action is the inhibition of COX-1 and COX-2 enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By blocking this pathway, Tinoridine effectively reduces the production of these pro-inflammatory molecules.[5] However, specific IC50 values for Tinoridine against COX-1 and COX-2 are not extensively reported in publicly accessible scientific literature, a notable gap for comparative analysis.[2]
Antioxidant and Free-Radical Scavenging Activity
Tinoridine has demonstrated potent free-radical scavenging and antiperoxidative properties.[2] It has been shown to reduce stable free radicals, such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), and inhibit lipid peroxidation.[2] This antioxidant activity may contribute to its anti-inflammatory effects by mitigating oxidative stress at the site of inflammation.[2]
Inhibition of Ferroptosis via Nrf2 Pathway Activation
Recent groundbreaking research has identified Tinoridine as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[1][6] Tinoridine is believed to exert this effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] Nrf2 is a master regulator of cellular antioxidant responses.[1] By activating Nrf2, Tinoridine upregulates the expression of antioxidant proteins, including Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.[6][7] This dual mechanism, targeting both inflammation and a key cell death pathway, positions Tinoridine as a promising candidate for diseases where both processes are intertwined, such as in intervertebral disc degeneration.[8]
Other Potential Mechanisms
Preclinical evidence suggests that Tinoridine's anti-inflammatory profile may also involve:
-
Inhibition of leukocyte migration: Reducing the infiltration of immune cells to the site of inflammation.
-
Modulation of cytokine activity: Potentially altering the production or signaling of inflammatory cytokines.
-
Stabilization of lysosomal membranes: Preventing the release of damaging enzymes from lysosomes.
Potential Therapeutic Applications
Based on its pharmacological profile, this compound has been investigated for a range of inflammatory conditions.
-
Musculoskeletal and Inflammatory Disorders: As an NSAID, Tinoridine is used for conditions such as arthritis and muscle pain.
-
Intervertebral Disc Degeneration (IVDD): Its ability to inhibit ferroptosis in nucleus pulposus cells suggests a novel therapeutic avenue for this common cause of low back pain.[8]
-
Hepatoprotection: Preclinical studies have shown that Tinoridine can protect against carbon tetrachloride-induced liver damage, likely through its antioxidant properties.[9]
-
Acute Inflammatory Conditions: A clinical trial (NCT01224756) has investigated its efficacy in treating pain and inflammation associated with acute tonsillitis and/or pharyngitis, though detailed results are not widely available.[4][7][10]
Quantitative Data Summary
While specific quantitative data for Tinoridine is limited in the public domain, the following tables summarize available information and provide context with data from other relevant compounds.
Table 1: Preclinical and Pharmacokinetic Data for this compound
| Parameter | Value/Observation | Species | Notes |
| Inhibition of Ferroptosis | Inhibition of RSL3-induced ferroptosis at 1.25 or 2.5 µM | Rat (primary nucleus pulposus cells) | Demonstrates potent ferroptosis inhibition in a relevant cell model.[6] |
| Hepatoprotection | Significant reduction in CCl4-induced alterations in enzyme activities at 100 mg/kg | Rat | Indicates in vivo protective effects against toxin-induced liver injury.[11] |
Table 2: In Vitro Activity of this compound
| Assay | Concentration Range | Observation | Cell Type/System |
| Lysosomal Stability | 10-100 µM | Inhibition of spontaneous acid phosphatase release | Rat liver lysosomes |
| Lipid Peroxide Formation | 5-100 µM | Concentration-dependent inhibition | Renin granule fraction |
| DPPH Radical Scavenging | Concentration-dependent | Scavenges DPPH radicals | Cell-free assay[6] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing the anti-inflammatory activity of NSAIDs.[2]
-
Animals: Male Wistar rats (150-200 g) are used.
-
Grouping: Animals are divided into a control group (vehicle), a standard group (e.g., indomethacin), and Tinoridine-treated groups at various doses.
-
Administration: Tinoridine is administered orally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
DPPH Radical Scavenging Assay
This assay is used to evaluate the free-radical scavenging activity of a compound.[2]
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (B129727) is prepared.
-
Assay: Different concentrations of Tinoridine are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated.
Western Blot Analysis for Nrf2 Pathway Activation
This protocol is used to measure the effect of Tinoridine on the protein levels of Nrf2 and its downstream target, GPX4.[6][7]
-
Cell Seeding and Treatment: Seed appropriate cells (e.g., nucleus pulposus cells) in 6-well plates. Treat with Tinoridine at various concentrations for a specified time (e.g., 6-12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Cell-Based Cytokine Inhibition Assay (ELISA)
This protocol can be adapted to assess the effect of Tinoridine on the production of pro-inflammatory cytokines like IL-6 and TNF-α.
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.
-
Cell Seeding: Seed PBMCs in a 96-well plate.
-
Compound Treatment: Pre-treat cells with various concentrations of Tinoridine for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by Tinoridine compared to the LPS-stimulated control.
Leukocyte Transendothelial Migration Assay (Boyden Chamber)
This assay is used to evaluate the effect of a compound on the migration of leukocytes across an endothelial cell layer.
-
Endothelial Cell Monolayer Preparation: Culture endothelial cells (e.g., HUVECs) on the porous membrane of a transwell insert (Boyden chamber) until a confluent monolayer is formed.
-
Leukocyte Preparation: Isolate leukocytes (e.g., neutrophils or monocytes) from fresh human blood.
-
Assay Setup: Place the transwell inserts into a 24-well plate containing a chemoattractant (e.g., fMLP or a chemokine) in the lower chamber.
-
Compound Treatment: Add leukocytes, pre-treated with various concentrations of Tinoridine or vehicle, to the upper chamber of the transwell insert.
-
Incubation: Incubate for a sufficient time to allow for cell migration (e.g., 1-3 hours).
-
Quantification of Migrated Cells: Count the number of leukocytes that have migrated to the lower chamber using a cell counter or by staining and imaging the underside of the transwell membrane.
-
Data Analysis: Calculate the percentage inhibition of leukocyte migration by Tinoridine compared to the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, visualize key pathways and experimental workflows associated with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
Methodological & Application
Tinoridine Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[1] Its therapeutic potential stems from a multi-faceted mechanism of action that extends beyond the classical inhibition of cyclooxygenase (COX) enzymes.[2] Emerging research has highlighted its significant antioxidant properties, including direct free radical scavenging and the inhibition of lipid peroxidation.[1][3] Furthermore, recent studies have identified Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4]
This document provides detailed application notes and protocols for a range of in vitro assays to characterize the biological activity of this compound. These protocols are intended to guide researchers in the consistent and reliable evaluation of this compound's anti-inflammatory, antioxidant, and cytoprotective effects.
Data Presentation: In Vitro Activity of this compound and Comparators
Quantitative data for this compound's in vitro activity is not extensively available in publicly accessible literature.[1] The following tables summarize the known activities and provide context with data from other relevant compounds.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Tinoridine HCl | Data not available | Data not available | Data not available |
| Diclofenac | 0.076 | 0.026 | 2.9[5] |
| Ibuprofen | 12 | 80 | 0.15[5] |
| Celecoxib | 82 | 6.8 | 12[5] |
| Indomethacin | 0.0090 | 0.31 | 0.029[5] |
Table 2: Antioxidant and Cellular Anti-Inflammatory Activity
| Assay | Compound | Endpoint | Result |
| DPPH Radical Scavenging | Tinoridine HCl | Scavenging Activity | Qualitatively active, specific IC50 not available[3] |
| Ascorbic Acid | IC50 | ~20-50 µM[3] | |
| Diclofenac | IC50 | ~250 µM[3] | |
| Lipid Peroxidation Inhibition | Tinoridine HCl | Inhibition of lipid peroxidation | Concentration-dependent inhibition (5-100 µM)[6] |
| Nrf2 Activation | Tinoridine HCl | Nrf2 Expression and Activity | Promotes expression and activity[4] |
| Nitric Oxide (NO) Production | Tinoridine HCl | Inhibition of LPS-induced NO | Data not available |
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Inhibition Pathway
Caption: Tinoridine's inhibition of the COX pathway.
Nrf2 Activation and Antioxidant Response Pathway
Caption: Tinoridine's activation of the Nrf2 pathway.
General Experimental Workflow for In Vitro Assays
Caption: General workflow for in vitro evaluation.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Materials:
-
This compound powder (Molecular Weight: 352.88 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.53 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
When preparing working concentrations for cell culture, ensure the final DMSO concentration in the medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
-
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the assay buffer containing Tris-HCl and hematin.
-
In a 96-well plate, add the assay buffer.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
Add various concentrations of this compound or a vehicle control (DMSO) to the respective wells. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over time to monitor the oxidation of TMPD.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the direct free radical scavenging capacity of Tinoridine.
-
Materials:
-
DPPH solution in methanol (B129727)
-
This compound
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in methanol in a 96-well plate.
-
Add the DPPH solution to each well.
-
Include a control with methanol and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.[7]
-
Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.
-
Materials:
-
Tissue homogenate (e.g., rat liver microsomes) or cell lysate
-
This compound
-
Reagents to induce lipid peroxidation (e.g., FeSO4 and ascorbic acid)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the tissue homogenate/cell lysate and the pro-oxidant reagents.
-
Add various concentrations of this compound or a vehicle control.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding TCA.
-
Add TBA solution and BHT.
-
Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the percentage of inhibition of lipid peroxidation and determine the IC50 value.
-
Nrf2 Activation Assay (Western Blot)
This protocol details the assessment of Nrf2 protein expression levels.
-
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the Nrf2 signal to the loading control.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EFFECTS OF TINORIDINE ON LIPID PEROXIDATION AND RENIN RELEASE IN THE RAT RENIN GRANULE FRACTION | CiNii Research [cir.nii.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Tinoridine Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action, making it a compound of significant interest for research and drug development.[1][2] Primarily, it functions as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Beyond its COX-inhibitory activity, this compound exhibits potent free radical scavenging and anti-peroxidative properties.[1][2] Recent studies have also unveiled its novel role as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][4]
These diverse mechanisms of action position this compound as a valuable tool for investigating inflammatory processes and cellular stress responses in a variety of cell-based models. This document provides detailed application notes and protocols for utilizing this compound in key cell-based assays to characterize its anti-inflammatory and cytoprotective effects.
Data Presentation: Quantitative Data Summary
While specific IC50 values for this compound in various cell-based assays are not extensively reported in publicly available literature, the following tables provide recommended starting concentration ranges based on existing studies.[2] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentrations for your specific cell line and experimental conditions.[2]
Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Assay Type | Recommended Starting Concentration Range (µM) | Cell Type Example |
| General Cell Culture / Anti-inflammatory Assays | 10 - 100 | RAW 264.7 Macrophages |
| Ferroptosis Protection Assays | 1 - 50 | Nucleus Pulposus Cells |
Table 2: Expected Outcomes of this compound in Various Cell-Based Assays
| Assay | Parameter Measured | Expected Effect of this compound |
| Cell Viability (e.g., MTT Assay) | Cell proliferation/metabolic activity | Determine cytotoxic concentration (IC50) |
| Nitric Oxide (NO) Production | Nitrite (B80452) concentration in supernatant | Inhibition of LPS-induced NO production |
| Prostaglandin (B15479496) E2 (PGE2) Production | PGE2 concentration in supernatant | Inhibition of inflammatory stimulus-induced PGE2 production |
| Cytokine (TNF-α, IL-6) Production | Cytokine concentration in supernatant | Inhibition of LPS-induced cytokine production |
| Nrf2 Activation (Western Blot) | Nuclear translocation of Nrf2, expression of downstream targets (e.g., HO-1, Gpx4) | Increased nuclear Nrf2 and target protein expression |
Signaling Pathways
This compound exerts its effects through at least two well-characterized signaling pathways: inhibition of the cyclooxygenase (COX) pathway and activation of the Nrf2 pathway.
Cyclooxygenase (COX) Inhibition Pathway
This compound inhibits the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandin H2 (PGH2). This is the precursor for various pro-inflammatory prostaglandins, including PGE2. By blocking this step, Tinoridine reduces the production of these inflammatory mediators.[3]
Nrf2 Activation Pathway
A newer identified mechanism involves the activation of the Nrf2 transcription factor.[1][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Tinoridine is believed to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), which is a key regulator of ferroptosis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential for determining the cytotoxic concentration of this compound on a specific cell line to establish a non-toxic working concentration range for subsequent functional assays.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-50 mM). Prepare serial dilutions of Tinoridine in complete culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest Tinoridine concentration.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of Tinoridine or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the anti-inflammatory effect of Tinoridine by quantifying its ability to inhibit nitric oxide (NO) production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The accumulation of nitrite, a stable metabolite of NO, is measured.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
96-well cell culture plates
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Allow them to adhere, then pre-treat with various non-toxic concentrations of Tinoridine for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with Tinoridine alone.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant and Griess reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage inhibition of NO production by Tinoridine compared to the LPS-only treated cells.
Prostaglandin E2 (PGE2) Production Assay (ELISA)
This protocol measures the inhibitory effect of Tinoridine on PGE2 synthesis using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Cell line capable of producing PGE2 upon stimulation (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound
-
Inflammatory stimulus (e.g., LPS)
-
Commercial PGE2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Pre-treat with various concentrations of Tinoridine for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to induce PGE2 production and incubate for a predetermined time (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Determine the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each Tinoridine concentration compared to the stimulated control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Tinoridine concentration.
Nrf2 Activation Assay (Western Blot)
This assay determines if Tinoridine activates the Nrf2 pathway by measuring the protein levels of Nrf2 in the nucleus and its downstream targets.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-Nrf2, anti-Gpx4, anti-HO-1, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with various concentrations of Tinoridine for a specified time (e.g., 6-12 hours).
-
Cell Lysis: For whole-cell lysates, wash cells with ice-cold PBS and lyse them in RIPA buffer. For nuclear extracts, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and block with a suitable blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear extracts). An increase in nuclear Nrf2 and its target proteins indicates pathway activation.
References
Application Notes and Protocols for Measuring Nitric Oxide Production with Tinoridine Hydrochloride using the Griess Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[1] Emerging research has revealed a broader, multi-faceted mechanism of action for Tinoridine, including potent free-radical scavenging, antiperoxidative activities, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This Nrf2 activation has positioned Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death.[1][2]
Of particular interest to researchers is the potential of this compound to modulate nitric oxide (NO) production. Nitric oxide is a critical signaling molecule involved in a wide array of physiological and pathological processes, including inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Given that Tinoridine is an activator of the Nrf2 pathway, which can suppress iNOS expression, and a COX inhibitor with known crosstalk with the iNOS pathway, it is hypothesized that Tinoridine can inhibit inflammation-induced nitric oxide production.[3][4]
These application notes provide a comprehensive guide for researchers to investigate the effect of this compound on nitric oxide production, utilizing the widely accepted Griess assay. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying nitrite (B80452) (NO₂⁻), a stable and soluble breakdown product of NO in aqueous solutions.[5][6]
Data Presentation
The following tables are structured to present quantitative data that would be generated from the experimental protocols described herein.
Table 1: Effect of this compound on Nitrite Concentration in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Tinoridine HCl (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Untreated Control | 0 | Baseline | N/A |
| LPS Control | 0 | High | 0% |
| Tinoridine HCl | 1 | Reduced | Calculated |
| Tinoridine HCl | 5 | Reduced | Calculated |
| Tinoridine HCl | 10 | Reduced | Calculated |
| Tinoridine HCl | 25 | Reduced | Calculated |
| Tinoridine HCl | 50 | Reduced | Calculated |
| Positive Control (e.g., L-NMMA) | Varies | Reduced | Calculated |
Note: The data presented in this table is illustrative. Actual values must be determined experimentally.
Table 2: IC₅₀ Value of this compound for the Inhibition of Nitric Oxide Production
| Compound | Cell Line | Stimulation | IC₅₀ (µM) |
| This compound | RAW 264.7 | LPS (1 µg/mL) | To be determined |
| L-NMMA (Example) | RAW 264.7 | LPS (1 µg/mL) | ~25.5 |
Note: The IC₅₀ value for this compound is not currently available in public literature and must be determined experimentally using the provided protocols.
Signaling Pathways and Experimental Workflow
This compound's Proposed Mechanism of Nitric Oxide Inhibition
This compound is thought to inhibit nitric oxide production through at least two interconnected pathways: the activation of the Nrf2 antioxidant response and the inhibition of the COX-2 inflammatory pathway. The following diagram illustrates these proposed mechanisms.
Caption: Proposed mechanism of Tinoridine HCl in inhibiting nitric oxide production.
Experimental Workflow for Griess Assay
The following diagram outlines the key steps for measuring nitric oxide production in cell culture supernatants using the Griess assay after treatment with this compound.
Caption: Experimental workflow for the Griess assay to measure NO production.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium Nitrite (NaNO₂)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol 1: In Vitro Measurement of Nitric Oxide Production in Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on LPS-induced nitric oxide production in RAW 264.7 macrophages.
1. Cell Culture and Seeding: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell adherence.
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. Further dilute the stock solution in culture medium to prepare working concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid cytotoxicity.
3. Treatment and Stimulation: a. After overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) to the respective wells. c. Include control wells:
- Untreated Control: Medium only.
- LPS Control: Medium with vehicle (DMSO at the same final concentration as the treatment wells).
- Positive Control: Medium with a known iNOS inhibitor (e.g., L-NMMA). d. Pre-incubate the cells with this compound for 1-2 hours. e. Add LPS to the wells (except the untreated control) to a final concentration of 1 µg/mL to induce nitric oxide production. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Griess Assay: a. Prepare a sodium nitrite standard curve by serially diluting a 100 µM NaNO₂ solution in culture medium to obtain concentrations ranging from 0 to 100 µM. b. After the 24-hour incubation, carefully transfer 50 µL of the cell culture supernatant from each well of the cell plate to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards. d. Incubate for 5-10 minutes at room temperature, protected from light. e. Add 50 µL of Griess Reagent Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. f. Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite. g. Measure the absorbance at 540 nm using a microplate reader within 30 minutes.
5. Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Plot the absorbance of the sodium nitrite standards against their known concentrations to generate a standard curve. c. Determine the nitrite concentration in the experimental samples by interpolating their absorbance values on the standard curve. d. Calculate the percentage inhibition of nitric oxide production for each concentration of this compound using the following formula: % Inhibition = [1 - (Nitrite concentration in treated sample / Nitrite concentration in LPS control)] x 100 e. Plot the percentage inhibition against the log of this compound concentration to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
It is crucial to ensure that the observed reduction in nitric oxide production is not due to cytotoxicity of this compound. A cell viability assay should be performed in parallel.
1. Cell Seeding and Treatment: a. Follow steps 1a-1c and 3a-3c from Protocol 1. b. Incubate the cells with this compound for the same duration as the Griess assay (24 hours).
2. MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm.
3. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound presents a compelling case for the modulation of nitric oxide production due to its established anti-inflammatory mechanisms, including COX inhibition and Nrf2 activation. The protocols outlined in these application notes provide a robust framework for researchers to quantitatively assess the impact of Tinoridine on nitric oxide synthesis in an in vitro inflammatory model. The successful execution of these experiments will contribute valuable data to the understanding of Tinoridine's full therapeutic potential and its intricate effects on inflammatory signaling pathways.
References
- 1. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Co-regulation between cyclo-oxygenase-2 and inducible nitric oxide synthase expression in the time-course of murine inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DPPH Assay for Determining the Antioxidant Capacity of Tinoridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant free radical scavenging and antioxidant properties.[1] This makes it a compound of interest for conditions associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to assess the antioxidant or radical scavenging activity of chemical compounds.[2][3] This document provides a detailed protocol for utilizing the DPPH assay to evaluate the antioxidant capacity of this compound.
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] The reduction of the DPPH radical is accompanied by a color change from deep violet to a light yellow, which can be monitored spectrophotometrically at approximately 517 nm.[4] The degree of discoloration is directly proportional to the radical scavenging potential of the antioxidant.
Principle of the DPPH Assay
The DPPH radical (DPPH•) is a stable free radical that has a characteristic deep purple color due to the delocalization of the spare electron over the molecule. When an antioxidant compound (A-H) is added to a solution of DPPH•, it donates a hydrogen atom, leading to the reduction of DPPH• to its non-radical form, DPPH-H. This results in a color change from purple to yellow. The change in absorbance at 517 nm is measured to determine the extent of radical scavenging activity.
DPPH• (purple) + A-H → DPPH-H (yellow) + A•
Data Presentation
One study indicates that Tinoridine reduces the DPPH radical in a molar ratio of approximately 1:2 (Tinoridine:DPPH).
For a comparative context, the following table summarizes the reported DPPH radical scavenging activity of other NSAIDs and standard antioxidants.
| Compound | DPPH IC50 (µM) |
| This compound | Data not readily available |
| Indomethacin | >1000 |
| Diclofenac | ~250 |
| Ibuprofen | >1000 |
| Ascorbic Acid (Vitamin C) | ~20-50 |
| Trolox | ~40-60 |
Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative context.[5]
Experimental Protocols
Materials and Reagents
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (or Ethanol), HPLC grade
-
Positive Control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and pipette tips
-
Volumetric flasks and other standard laboratory glassware
-
Analytical balance
Preparation of Solutions
1. DPPH Stock Solution (1 mM):
-
Accurately weigh 39.4 mg of DPPH powder.
-
Dissolve in 100 mL of methanol in a volumetric flask.
-
Store the solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light.
2. DPPH Working Solution (0.1 mM):
-
Dilute 10 mL of the 1 mM DPPH stock solution with methanol to a final volume of 100 mL in a volumetric flask.
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.
-
Prepare this solution fresh daily.
3. This compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., methanol, DMSO). Ensure complete dissolution.
4. Working Concentrations of this compound:
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Use the same solvent as used for the stock solution for dilutions.
5. Positive Control Solution:
-
Prepare a stock solution and serial dilutions of a standard antioxidant like Ascorbic Acid or Trolox in the same manner as the test sample.
Assay Procedure (Microplate Method)
-
Plate Setup:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
-
Sample Addition:
-
Add 100 µL of the different concentrations of this compound working solutions to the respective wells.
-
For the positive control, add 100 µL of each dilution of the standard antioxidant to separate wells.
-
For the blank (control), add 100 µL of the solvent (e.g., methanol) to the DPPH solution.
-
-
Incubation:
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis and Calculation
-
Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 Value:
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.
References
Application Notes and Protocols for Determining Cell Viability Following Tinoridine Hydrochloride Treatment using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory, analgesic, and free-radical scavenging properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][3] Recent studies have also identified this compound as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5][7]
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the effects of this compound on cell viability. This information is crucial for determining the cytotoxic profile of the compound and for selecting appropriate concentrations for further mechanistic studies.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action, targeting both inflammatory and cell death pathways.
-
Cyclooxygenase (COX) Inhibition: As an NSAID, this compound inhibits COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This reduction in prostaglandin (B15479496) levels alleviates inflammation and pain.[1][3][8]
-
Nrf2 Pathway Activation and Ferroptosis Inhibition: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a master regulator of the cellular antioxidant response.[4][9] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes, including Glutathione Peroxidase 4 (GPX4).[4][9] GPX4 is a key enzyme that protects cells from lipid peroxidation and inhibits ferroptosis.[4][7] By upregulating GPX4, this compound protects cells from iron-dependent cell death.[4]
Signaling Pathway Diagrams
Caption: this compound's inhibition of COX enzymes.
Caption: Nrf2 pathway activation by this compound.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of a selected cell line.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Selected cell line (e.g., RAW 264.7 macrophages, cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Caption: MTT assay experimental workflow.
Detailed Procedure
4.3.1. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound (e.g., 10 mM to 50 mM) by dissolving the powder in sterile DMSO.[5]
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[5]
4.3.2. Cell Seeding
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at an appropriate density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the logarithmic growth phase at the time of the assay.[10] A starting point for many cell lines is between 1 x 10⁴ and 1 x 10⁵ cells/well.[10]
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere.
4.3.3. Treatment with this compound
-
The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A recommended starting concentration range is 10 µM to 100 µM.[5] It is advisable to perform a dose-response experiment with a wider range to determine the IC50 value (the concentration that inhibits 50% of cell viability).[5]
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells treated with complete culture medium only.
-
Blank: Wells containing medium only (no cells) for background absorbance subtraction.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
4.3.4. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere, allowing viable cells to form purple formazan crystals.[7][9]
-
After the incubation, carefully remove the MTT-containing medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at 1000 x g for 5 minutes and then aspirate the supernatant.[10]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[5]
4.3.5. Absorbance Measurement and Data Analysis
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound and incubation times.
Table 1: Effect of this compound on Cell Viability (Hypothetical Data)
| Tinoridine HCl (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.3 ± 5.5 |
| 25 | 91.5 ± 5.2 | 85.3 ± 4.8 | 78.9 ± 6.1 |
| 50 | 75.8 ± 6.1 | 62.1 ± 5.5 | 51.7 ± 5.9 |
| 100 | 52.3 ± 5.8 | 40.7 ± 4.9 | 31.4 ± 4.2 |
| 200 | 28.9 ± 4.3 | 15.4 ± 3.7 | 8.6 ± 2.9 |
Data are presented as the mean percentage of cell viability relative to the vehicle control ± standard deviation (SD) from three independent experiments.
Troubleshooting and Optimization
-
High Background Absorbance: Ensure complete removal of the MTT solution before adding the solubilization agent. Use phenol (B47542) red-free medium during the MTT incubation step if high background is suspected.
-
Low Absorbance Readings: The cell number may be too low, or the incubation time with MTT may be too short. Optimize cell seeding density and MTT incubation time for your specific cell line.[9]
-
Incomplete Solubilization of Formazan Crystals: Increase the shaking time after adding the solubilization solution or gently pipette up and down to ensure complete dissolution.[5]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range for this compound.[5]
Conclusion
The MTT assay is a reliable and straightforward method for assessing the effect of this compound on cell viability. By following this detailed protocol, researchers can obtain reproducible data to determine the cytotoxic profile of this compound, calculate its IC50 value, and select appropriate concentrations for subsequent studies on its anti-inflammatory and ferroptosis-inhibiting properties. Careful optimization of experimental parameters for the specific cell line used is essential for generating accurate and meaningful results.
References
- 1. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Nrf2 and Ferroptosis: A New Research Direction for Neurodegenerative Diseases [frontiersin.org]
- 10. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols: Evaluation of Tinoridine Hydrochloride in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory efficacy of Tinoridine Hydrochloride using the carrageenan-induced paw edema model in rats. This widely accepted preclinical model is instrumental in the assessment of non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that includes the inhibition of cyclooxygenase (COX) enzymes, free radical scavenging properties, and the inhibition of leukocyte migration.[1][2] The carrageenan-induced paw edema model is a standard in vivo assay for screening and characterizing anti-inflammatory agents.[1][3] The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-5 hours) is primarily mediated by the production of prostaglandins, cytokines (like TNF-α and IL-1β), and nitric oxide, and is sensitive to inhibition by NSAIDs like Tinoridine.[4][5]
Data Presentation
Note: Specific quantitative dose-response and time-course data for this compound in the carrageenan-induced paw edema model are not extensively reported in publicly accessible scientific literature.[2] The following tables present a representative dataset for illustrative purposes, based on the expected pharmacological activity of an NSAID in this model.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Time-Course)
| Treatment Group | Dose (mg/kg, p.o.) | 0 hr | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| Vehicle Control | - | 1.25 ± 0.05 | 1.65 ± 0.08 | 1.98 ± 0.10 | 2.25 ± 0.12 | 2.35 ± 0.11 | 2.40 ± 0.13 |
| Tinoridine HCl | 10 | 1.24 ± 0.06 | 1.50 ± 0.07 | 1.70 ± 0.09 | 1.85 ± 0.10 | 1.90 ± 0.09 | 1.92 ± 0.10 |
| Tinoridine HCl | 30 | 1.26 ± 0.05 | 1.42 ± 0.06 | 1.55 ± 0.08 | 1.65 ± 0.09 | 1.70 ± 0.08 | 1.72 ± 0.09 |
| Tinoridine HCl | 100 | 1.25 ± 0.07 | 1.35 ± 0.05 | 1.45 ± 0.07 | 1.50 ± 0.08 | 1.52 ± 0.07 | 1.55 ± 0.08 |
| Indomethacin | 10 | 1.27 ± 0.06 | 1.40 ± 0.06 | 1.50 ± 0.07 | 1.58 ± 0.08 | 1.62 ± 0.07 | 1.65 ± 0.08 |
All values are represented as mean paw volume (mL) ± SEM.
Table 2: Dose-Dependent Inhibition of Carrageenan-Induced Paw Edema by this compound at 3 Hours Post-Carrageenan Administration
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume (mL) | % Inhibition |
| Vehicle Control | - | 1.00 ± 0.07 | - |
| Tinoridine HCl | 10 | 0.61 ± 0.04 | 39.0% |
| Tinoridine HCl | 30 | 0.39 ± 0.04 | 61.0% |
| Tinoridine HCl | 100 | 0.25 ± 0.03 | 75.0% |
| Indomethacin | 10 | 0.31 ± 0.03 | 69.0% |
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume of the control group and Vt is the mean increase in paw volume of the treated group.[1]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by assessing its ability to inhibit acute paw edema induced by carrageenan.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)[1]
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (as a reference standard)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer or digital calipers
-
Animal oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly assign animals to different experimental groups (n=6-8 per group):
-
Group 1: Vehicle Control
-
Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Group 5: Reference Standard (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (0 hr).[1]
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally (p.o.) 60 minutes before the induction of edema.[1]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.[3]
-
Paw Volume Measurement Over Time: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point by subtracting the baseline paw volume.
-
Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point.
-
Visualizations
Experimental Workflow
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Tinoridine Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the anti-inflammatory properties of Tinoridine Hydrochloride. This document includes detailed experimental protocols, data presentation templates, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action.[1] Primarily, it functions through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3] Beyond COX inhibition, Tinoridine also exhibits potent free-radical scavenging properties and can inhibit the migration of leukocytes to inflamed tissues.[3] Recent studies have also identified Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] This dual action on both inflammation and cell death pathways makes it a compound of significant interest for therapeutic development.
Animal Models for Anti-inflammatory Studies
The following are established and widely used animal models to assess the efficacy of anti-inflammatory compounds like this compound.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, particularly useful for the screening of NSAIDs.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, saline)
-
This compound (various doses, e.g., 10, 30, 100 mg/kg, administered orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, administered orally)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, vehicle, or the positive control drug orally 60 minutes before the induction of inflammation.
-
Induce edema by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Mean edema of control group – Mean edema of treated group) / Mean edema of control group] x 100
-
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Tinoridine HCl | 10 | 0.95 ± 0.06* | 24.0 |
| Tinoridine HCl | 30 | 0.70 ± 0.05** | 44.0 |
| Tinoridine HCl | 100 | 0.50 ± 0.04*** | 60.0 |
| Indomethacin | 10 | 0.45 ± 0.03*** | 64.0 |
*Illustrative data based on expected outcomes for an NSAID. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model is a well-established tool for studying chronic inflammation and is particularly relevant to human rheumatoid arthritis.
Experimental Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping:
-
Normal Control (no adjuvant)
-
Arthritic Control (adjuvant + vehicle)
-
This compound (various doses, e.g., 10, 30, 100 mg/kg, daily oral administration)
-
Positive Control (e.g., Methotrexate, 0.5 mg/kg, administered intraperitoneally twice a week)
-
-
Procedure:
-
On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Initiate treatment with this compound or the positive control on day 0 (prophylactic) or after the onset of clinical signs of arthritis (therapeutic, around day 10) and continue for a specified period (e.g., 21 or 28 days).
-
Monitor the following parameters regularly:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer every 2-3 days.
-
Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=no swelling, 1=swelling of one toe, 2=swelling of multiple toes, 3=swelling of the entire paw, 4=severe swelling and ankylosis).
-
Body Weight: Record the body weight of each animal every 2-3 days.
-
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6) and perform histopathological examination of the joints.
-
-
Data Analysis:
-
Analyze changes in paw volume, arthritic score, and body weight over time.
-
Measure serum levels of inflammatory cytokines.
-
Evaluate joint destruction through histopathology.
-
Data Presentation:
Table 2: Effect of this compound on Adjuvant-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Change in Paw Volume (mL) on Day 21 (Mean ± SEM) | Arthritic Score on Day 21 (Mean ± SEM) | Serum TNF-α (pg/mL) on Day 21 (Mean ± SEM) | Serum IL-6 (pg/mL) on Day 21 (Mean ± SEM) |
|---|---|---|---|---|---|
| Normal Control | - | 0.05 ± 0.01 | 0.0 ± 0.0 | 25.5 ± 3.1 | 40.2 ± 4.5 |
| Arthritic Control | - | 1.50 ± 0.12 | 12.5 ± 0.8 | 150.8 ± 10.2 | 250.6 ± 15.8 |
| Tinoridine HCl | 10 | 1.10 ± 0.09* | 9.8 ± 0.7* | 110.2 ± 8.5* | 180.4 ± 12.1* |
| Tinoridine HCl | 30 | 0.85 ± 0.07** | 7.5 ± 0.6** | 85.6 ± 7.1** | 130.9 ± 10.3** |
| Tinoridine HCl | 100 | 0.60 ± 0.05*** | 5.2 ± 0.5*** | 60.4 ± 5.9*** | 95.3 ± 8.7*** |
| Methotrexate | 0.5 | 0.55 ± 0.04*** | 4.8 ± 0.4*** | 55.7 ± 5.2*** | 88.1 ± 7.9*** |
*Illustrative data based on expected outcomes for an NSAID. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the arthritic control group.
Cotton Pellet Granuloma in Rats
This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation, which involves the formation of granulomatous tissue.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Acclimatization: Standard laboratory conditions for one week prior to the experiment.
-
Grouping:
-
Vehicle Control
-
This compound (various doses, e.g., 10, 30, 100 mg/kg, daily oral administration)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, daily oral administration)
-
-
Procedure:
-
Anesthetize the rats and make a small incision on the back.
-
Subcutaneously implant two sterilized cotton pellets (10 ± 1 mg) on either side of the incision.
-
Suture the incision and administer this compound, vehicle, or the positive control daily for 7 days.
-
On the 8th day, sacrifice the animals and carefully dissect the cotton pellets along with the granuloma tissue.
-
Record the wet weight of the pellets.
-
Dry the pellets in a hot air oven at 60°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Calculate the weight of the granuloma tissue by subtracting the initial weight of the cotton pellet from the final dry weight.
-
Calculate the percentage inhibition of granuloma formation.
-
Data Presentation:
Table 3: Effect of this compound on Cotton Pellet Granuloma in Rats
| Treatment Group | Dose (mg/kg) | Wet Weight of Granuloma (mg) (Mean ± SEM) | Dry Weight of Granuloma (mg) (Mean ± SEM) | % Inhibition of Granuloma Formation |
|---|---|---|---|---|
| Vehicle Control | - | 150.5 ± 10.2 | 45.8 ± 3.1 | - |
| Tinoridine HCl | 10 | 120.3 ± 8.7* | 36.2 ± 2.5* | 21.0 |
| Tinoridine HCl | 30 | 95.7 ± 7.5** | 28.1 ± 2.1** | 38.6 |
| Tinoridine HCl | 100 | 75.2 ± 6.1*** | 21.5 ± 1.8*** | 53.1 |
| Indomethacin | 10 | 70.8 ± 5.8*** | 19.9 ± 1.6*** | 56.5 |
*Illustrative data based on expected outcomes for an NSAID. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound and a general experimental workflow for its evaluation.
Figure 1. COX Inhibition Pathway of this compound.
Figure 2. Nrf2 Signaling Pathway Activation by Tinoridine HCl.
Figure 3. General Experimental Workflow.
Conclusion
The animal models and protocols described provide a robust framework for investigating the anti-inflammatory effects of this compound. By employing these standardized methods, researchers can obtain reliable and comparable data to elucidate its therapeutic potential. The dual mechanism of action, involving both COX inhibition and Nrf2 pathway activation, suggests that this compound may offer a broad spectrum of anti-inflammatory activity. Further in-depth studies are warranted to fully characterize its efficacy and safety profile.
References
Application Note: Stability-Indicating HPLC Method for the Quantification of Tinoridine Hydrochloride
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[1] Accurate and precise quantification of this compound in bulk drug substance and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions.
Forced degradation studies indicate that this compound is susceptible to degradation under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions.[2] The described method is effective in resolving this compound from these degradation products, thus confirming its stability-indicating capability.
Principle
The chromatographic separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The method utilizes UV detection for the quantification of this compound. The validation of this method is based on the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 Column (e.g., X-Bridge C18, 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2. Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
3. Sample Preparation
-
For Bulk Drug Substance: Prepare a sample solution of this compound in the diluent at a target concentration of 50 µg/mL.
-
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of diluent and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Dilute to the mark with diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to a final concentration of 50 µg/mL.
-
4. Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[2]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 80°C for a specified duration. Neutralize the solution before injection.[2]
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature. Neutralize the solution before injection.[2]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven.[2]
-
Photolytic Degradation: Expose a solution of this compound and the solid drug substance to UV light in a photostability chamber.[2]
Data Presentation
The following tables summarize the typical validation parameters for a stability-indicating HPLC method for this compound. The values presented are illustrative and based on methods for similar compounds and must be determined experimentally for this specific method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 1-100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Illustrative: 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Illustrative: 0.6 µg/mL |
| Accuracy (% Recovery) | Illustrative: 98.0% - 102.0% |
| Precision (%RSD) | |
| * Repeatability | Illustrative: < 1.0% |
| * Intermediate Precision | Illustrative: < 2.0% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification by HPLC.
Method Validation Logical Relationships
Caption: Logical relationships in HPLC method validation as per ICH guidelines.
References
Application Notes and Protocols for Tinoridine Hydrochloride in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action.[1][2][3] Primarily, it functions by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] Beyond its established role as a COX inhibitor, this compound is also a potent free radical scavenger and exhibits antiperoxidative properties.[4][5] Recent studies have further illuminated its therapeutic potential, identifying it as a novel inhibitor of ferroptosis, an iron-dependent form of cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[4][6][7]
This document provides detailed protocols for the preparation of this compound stock solutions for in vitro research, ensuring optimal solubility, stability, and experimental reproducibility.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C17H21ClN2O2S | [8] |
| Molecular Weight | 352.88 g/mol | [4][5] |
| Appearance | White to yellow solid | [5] |
| CAS Number | 25913-34-2 | [5][8] |
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for achieving high concentration stock solutions for in vitro applications.[4][9][10] The use of fresh, anhydrous DMSO is highly recommended as the compound's solubility can be significantly impacted by moisture.[3][9]
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 10 - 18 mg/mL | 28.34 - 51.0 mM | Requires sonication and gentle warming (up to 60°C). Use of fresh, anhydrous DMSO is crucial.[3][5][9] |
| Water | 2.5 mg/mL | 7.08 mM | Requires sonication and warming (up to 60°C).[5][9] |
| Ethanol | 2 mg/mL | 5.67 mM | - |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Equilibration: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening the vials to prevent condensation.
-
Weighing: Accurately weigh 3.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Assisted Dissolution (if necessary): If the compound does not fully dissolve, utilize one or both of the following methods:
-
Visual Inspection: After dissolution, visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage:
Preparation of Working Solutions for Cell Culture
When preparing working solutions for in vitro experiments, it is crucial to minimize the final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be ≤ 0.1%.[4]
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. A recommended starting concentration range for many cell types is 10 µM to 100 µM.[4]
-
Mixing: Gently mix the working solutions by pipetting or inverting the tube.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through multiple pathways. It inhibits the COX enzymes, thereby reducing the production of prostaglandins. Additionally, it can activate the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes like GPX4, thus inhibiting ferroptosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Tinoridine Hydrochloride solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Tinoridine Hydrochloride's solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the thienopyridine class.[1] Its therapeutic effects are attributed to a multifaceted mechanism of action:
-
Cyclooxygenase (COX) Inhibition : As an NSAID, its primary mechanism is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[2]
-
Antioxidant Activity : It demonstrates potent free-radical scavenging and antiperoxidative properties.[1]
-
Ferroptosis Inhibition : Recent research has identified Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies across different solvents. It is most soluble in DMSO, with limited solubility in water and ethanol.[5][6] Auxiliary methods like sonication and gentle warming (up to 60°C) can help improve dissolution in aqueous media.[7][8]
Q3: Why is my this compound precipitating when I add it to my aqueous buffer?
A3: Precipitation of this compound in aqueous buffers is a common issue and can be caused by several factors:
-
Exceeding Solubility Limit : The concentration of this compound in your final solution may be higher than its solubility limit in that specific buffer. Its aqueous solubility is limited to approximately 2.5 mg/mL, and this can be lower in buffer systems.[7]
-
pH of the Solution : The solubility of this compound is pH-dependent. It has a basic pKa of approximately 7.31. In aqueous solutions with a pH above this value, the compound will be predominantly in its less soluble free base form, leading to precipitation.
-
Buffer Components : Interactions between this compound and the components of your buffer (e.g., phosphate (B84403) ions) could lead to the formation of less soluble salts.[7]
-
Temperature Changes : A decrease in temperature after dissolution can cause the solution to become supersaturated, leading to precipitation.[9]
-
Solvent Effects : If you are diluting a concentrated DMSO stock solution into an aqueous buffer, the high final concentration of DMSO (typically should be kept below 0.5%) can cause the compound to precipitate.[7]
Q4: How does pH affect the solubility of this compound?
A4: this compound is the salt of a weak base. Its solubility in aqueous solutions is highly dependent on the pH. The molecule has a pKa (strongest basic) of about 7.31.
-
At pH values below the pKa , the molecule is predominantly in its protonated (ionized) form, which is more soluble in aqueous solutions.
-
As the pH of the solution approaches and surpasses the pKa of 7.31 , the compound begins to deprotonate into its neutral (free base) form. This free base is significantly less soluble in water, which can lead to precipitation. Therefore, to maintain solubility, it is recommended to use aqueous buffers with a pH well below 7.31.
Q5: Under what conditions does this compound degrade?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:
-
Hydrolytic conditions : It is labile in acidic, neutral, and alkaline aqueous solutions.[10][11]
-
Thermal and Photolytic Stress : The compound also degrades under thermal and photolytic (light) stress.[10][11]
-
Oxidative conditions : It is relatively stable under some oxidative conditions (e.g., H₂O₂ at room temperature) but can be degraded by other oxidizing agents.[10][11] Due to its instability in aqueous solutions, it is recommended to prepare fresh solutions for experiments and avoid long-term storage in buffers.[5]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes | Source(s) |
| DMSO | 10 - 18 mg/mL | 28.34 - 51.0 mM | Requires sonication and warming. Use of fresh, anhydrous DMSO is critical as absorbed moisture can reduce solubility. | [5][6] |
| Water | ~2.5 mg/mL | ~7.08 mM | Requires sonication and warming to 60°C to achieve dissolution. | [5][8] |
| Ethanol | ~2 mg/mL | Not Specified | Slightly soluble. | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | ≥ 4.73 mM | Co-solvent system for in vivo use. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Equilibration : Allow the this compound powder and DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weighing : Accurately weigh the desired amount of this compound. For a 10 mM solution, this is 3.53 mg per 1 mL of DMSO (Molecular Weight: 352.88 g/mol ).
-
Dissolution : Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing : Vortex the mixture thoroughly for 1-2 minutes.
-
Auxiliary Dissolution (if needed) : If the compound is not fully dissolved, gently warm the solution in a water bath set to 45-60°C for 5-10 minutes.[9] Alternatively, or in combination with warming, place the vial in a sonicator bath for 10-15 minutes.[9]
-
Visual Inspection : Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage : Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[9]
Protocol 2: Forced Degradation (Stress Testing) of this compound
This protocol outlines a general procedure for stress testing to evaluate the stability of this compound, which is essential for developing a stability-indicating analytical method.[11]
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and solvents
-
Temperature-controlled oven
-
Photostability chamber
-
Calibrated pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis : Dissolve this compound in 0.1 N HCl and heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.[11] After the incubation period, cool the solution and neutralize it with NaOH before analysis by HPLC.
-
Base Hydrolysis : Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature.[11] After incubation, cool and neutralize with HCl before HPLC analysis.
-
Oxidative Degradation : Treat a solution of this compound with 3% H₂O₂ at room temperature for a set period.[11]
-
Thermal Degradation : Expose the solid this compound powder to dry heat in a temperature-controlled oven.[11] After exposure, dissolve the sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation : Expose a solution of this compound and the solid drug substance to UV light in a photostability chamber.[11]
-
Analysis : Analyze all stressed samples, along with an unstressed control sample, using a validated, stability-indicating HPLC method to separate the parent drug from any degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer | - Concentration exceeds solubility limit.- pH of the buffer is too high (close to or above pKa of 7.31). | - Lower the final concentration of this compound.- Use a buffer with a lower pH (e.g., pH < 6).- Use sonication and/or gentle warming to aid dissolution. |
| Precipitation occurs after adding DMSO stock to aqueous buffer | - Final DMSO concentration is too high.- Rapid change in solvent polarity.- Buffer components are interacting with the compound. | - Ensure the final DMSO concentration is ≤ 0.5%.[7]- Add the DMSO stock solution dropwise to the buffer while vortexing.- Test the solubility in a small volume of the buffer before preparing the full amount. |
| Solution becomes cloudy or precipitates after cooling | - The solution was supersaturated at a higher temperature. | - Gently warm the solution before use to redissolve the precipitate.- If possible, prepare the solution at the intended working concentration without heating.- Store aliquots at a constant, recommended temperature. |
| Inconsistent experimental results | - Incomplete dissolution or precipitation leading to inaccurate concentration.- Degradation of the compound in the aqueous buffer. | - Visually inspect all solutions for precipitation before use.- Prepare fresh solutions for each experiment and use them immediately.[5]- Protect solutions from light and elevated temperatures. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Using Tinoridine Hydrochloride in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Tinoridine Hydrochloride in their cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1] Additionally, Tinoridine is a potent free radical scavenger and exhibits antiperoxidative activities.[1][3] A 2024 study has also identified it as a novel inhibitor of ferroptosis, a type of iron-dependent cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[1]
Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity.[4][5]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, to prepare a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight: 352.88 g/mol ) in 1 mL of DMSO.[1][6] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the compound's solubility.[6]
Q4: How should I store the this compound stock solution?
A4: Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months) to avoid repeated freeze-thaw cycles.[1][5]
Q5: What is a good starting concentration range for this compound in cell culture experiments?
A5: A reasonable starting concentration range for many cell types is 10 µM to 100 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions, so it is essential to perform a dose-response experiment to determine the ideal concentration for your setup.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound Powder | Poor solubility in the chosen solvent. | For aqueous solutions, use sonication and gentle warming (up to 60°C).[4][7] For higher concentrations, use an organic solvent like fresh, anhydrous DMSO.[4][6] |
| Precipitation Upon Addition to Aqueous Buffer or Cell Culture Medium | Exceeding the solubility limit, a shift in pH, or a change in temperature. | Lower the final concentration. Prepare a more concentrated stock solution in DMSO and use a smaller volume. Add the stock solution dropwise to the medium while gently stirring.[6] |
| Cloudiness or Precipitation in Cell Culture Media | The final DMSO concentration is too high, leading to interactions with media components. | Keep the final DMSO concentration in the cell culture medium low, typically below 0.5% (ideally ≤ 0.1%), to avoid solvent-induced cytotoxicity.[1][6] Pre-test the solubility in a small volume of your specific cell culture medium.[6] |
| High Cell Death Observed, Even at Low Concentrations | The cell line may be particularly sensitive to the compound. The final solvent concentration may be too high. | Perform a dose-response curve starting from very low (nanomolar) concentrations.[8] Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).[8] Run a vehicle control with the same final concentration of DMSO.[1] |
| Inconsistent Experimental Results | Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations. Degradation of the compound. | Visually inspect all solutions for any signs of precipitation before use. If observed, try to redissolve using sonication or gentle warming.[6] Prepare fresh stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 31 | 87.85 | [3] |
| DMSO | 18 | 51.0 | Use fresh DMSO as moisture can reduce solubility.[2] |
| DMSO | 10 | 28.34 | Sonication and warming (up to 60°C) may be required.[7] |
| Water | 2.5 | 7.08 | Requires sonication and warming.[4] |
| Ethanol | 2 | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 352.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Weigh out 3.53 mg of this compound and place it in a sterile microcentrifuge tube.[1][6]
-
Vortex the tube until the compound is completely dissolved.[5]
-
If dissolution is difficult, gently warm the solution to 45-60°C or use a sonicator bath for 10-15 minutes.[5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][5]
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Tinoridine Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of Tinoridine. Include a vehicle control with the same final DMSO concentration.[1]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[1]
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for preparing a this compound stock solution.
References
Preventing Tinoridine Hydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the precipitation of Tinoridine Hydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound for in vitro studies due to its high solubilizing capacity.[1][2][3] For in vivo experiments, co-solvent systems are often necessary.[1][2]
Q2: My this compound is not dissolving completely, even in DMSO. What could be the issue?
A2: Several factors can hinder the dissolution of this compound. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly decrease solubility.[1][2][4] Additionally, applying sonication and gentle warming (up to 60°C) can facilitate complete dissolution.[1][2] It is also important to verify that you have not exceeded the maximum solubility limit.[1]
Q3: Can I dissolve this compound in water?
A3: this compound has limited solubility in water, approximately 2.5 mg/mL.[1][2] To achieve dissolution in water, sonication and warming to 60°C are recommended.[1][2] If you prepare an aqueous stock solution, it is advisable to filter-sterilize it before use.[1][2]
Q4: I observed precipitation when I added my this compound DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous media is a common issue. To minimize this, ensure the final concentration of DMSO in your cell culture medium is low (typically less than 0.5%) to avoid solvent toxicity and precipitation.[3] It is recommended to add the DMSO stock solution dropwise while gently stirring the medium.[3] Also, confirm that the final concentration of this compound does not surpass its solubility limit in the final aqueous medium.[3]
Q5: How should I store my this compound stock solutions?
A5: For long-term storage and to maintain stability, it is best to aliquot your stock solution into single-use vials and store them at -80°C for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to one month.[1][2] Always protect the solutions from light.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve. | - Inappropriate solvent selection.- Low-quality or hydrated solvent.- Insufficient agitation or mixing. | - For high concentrations, use DMSO as the solvent.[1][3]- Use fresh, anhydrous DMSO.[1][4]- Employ sonication and/or gentle warming (up to 60°C) to aid dissolution.[1][2] |
| Precipitation occurs after dissolving and then cooling the solution. | - The solution is supersaturated.- A significant change in temperature. | - Gently warm the solution before use to redissolve the precipitate.[3]- If possible, prepare the solution at the intended final working concentration to avoid high concentrations that may precipitate upon cooling. |
| Cloudiness or precipitation is observed in cell culture media after adding the stock solution. | - The final DMSO concentration is too high.- Interaction with media components (e.g., proteins, salts).- The final concentration of this compound exceeds its solubility in the media. | - Keep the final DMSO concentration below 0.5%.[3]- Add the stock solution slowly while stirring the media.[3]- Conduct a small-scale pilot test to determine the solubility of this compound in your specific cell culture medium before preparing a large volume.[3] |
| Inconsistent experimental results. | - Incomplete dissolution or precipitation leading to an inaccurate final concentration. | - Visually inspect all solutions for any signs of precipitation before each use.[3]- If precipitation is observed, attempt to redissolve using sonication or gentle warming. If the precipitate persists, it is best to prepare a fresh solution.[3] |
Quantitative Solubility Data
| Compound Form | Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| Tinoridine | DMSO | 125 | 395.04 | Ultrasonic assistance may be required.[1] |
| This compound | DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming (can be heated to 60°C). Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1][2][4] |
| This compound | Water | 2.5 | 7.08 | Requires sonication and warming (can be heated to 60°C).[1][2] |
| This compound | Ethanol | 2 | Not Specified | No additional notes provided.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 352.88 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator or water bath
Procedure:
-
Accurately weigh 3.53 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for several minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes or in a water bath set to a maximum of 60°C for 5-10 minutes, vortexing intermittently until the solution is clear.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Visualizations
Caption: Workflow for preparing and diluting this compound.
Caption: A logical guide for troubleshooting Tinoridine HCl precipitation.
References
Troubleshooting inconsistent results in Tinoridine Hydrochloride assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the assay of Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results in this compound assays?
A1: Inconsistent results in this compound assays can stem from several factors, including sample preparation, instrument variability, and the inherent stability of the compound. Key areas to investigate are sample solubility and stability, mobile phase preparation and consistency in HPLC methods, and potential interference from excipients in spectrophotometric assays.
Q2: How should I prepare stock solutions of this compound to ensure consistency?
A2: Due to its limited aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.[1][2] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[1][3][4] To aid dissolution, gentle warming (up to 60°C) and sonication can be employed.[1][3][5] For in vivo studies, a multi-component solvent system may be necessary.[1][6]
Q3: Under what conditions is this compound known to degrade?
A3: Forced degradation studies have indicated that this compound is susceptible to degradation under hydrolytic (both acidic and alkaline), thermal, and photolytic stress conditions.[7][8] It has been reported to be relatively stable under certain oxidative conditions.[7][8] Understanding these degradation pathways is critical for developing a stability-indicating assay method.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Assays
This guide addresses common issues encountered during the HPLC analysis of this compound. A typical method involves reversed-phase HPLC (RP-HPLC) with a C18 column.[7][8]
Issue 1: Inconsistent Retention Times
-
Possible Causes:
-
Solutions:
-
Ensure the mobile phase is accurately prepared and well-mixed. Use a buffer to control pH.[11]
-
Use a column oven to maintain a consistent temperature.
-
Check the HPLC pump for proper functioning and ensure the flow rate is stable.
-
Perform a leak test on the system.
-
Prepare fresh mobile phase daily and degas it thoroughly.[9][11]
-
Issue 2: Peak Tailing or Fronting
-
Possible Causes:
-
Solutions:
-
Use a guard column and flush the column regularly.[9]
-
Use a base-deactivated column or add a competing base to the mobile phase.[7]
-
Adjust the mobile phase pH to ensure Tinoridine is in a single ionic form.[7]
-
Reduce the injection volume or dilute the sample.[7]
-
Whenever possible, dissolve the sample in the mobile phase.[11]
-
Issue 3: High Backpressure
-
Possible Causes:
-
Solutions:
Issue 4: Baseline Noise or Drift
-
Possible Causes:
-
Solutions:
Spectrophotometric Assays
This guide addresses common issues encountered during spectrophotometric analysis of this compound.
Issue 1: Poor Reproducibility
-
Possible Causes:
-
Solutions:
-
Visually inspect all solutions to ensure they are clear and free of particulates before measurement.[5]
-
If precipitation is observed, try redissolving with gentle warming or sonication.[5]
-
Calibrate pipettes regularly and use proper pipetting techniques.
-
Maintain a constant temperature for all solutions and during the assay.[5]
-
Issue 2: Inaccurate Results (High or Low Absorbance)
-
Possible Causes:
-
Solutions:
-
Prepare a blank solution containing all components of the sample except this compound to zero the spectrophotometer.
-
Perform regular maintenance and calibration of the spectrophotometer.
-
Scan the sample to determine the correct maximum absorbance wavelength (λmax).
-
Prepare fresh solutions and protect them from light and heat to prevent degradation.[1]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming (up to 60°C). Use of fresh, anhydrous DMSO is critical.[3][4][16] |
| Water | 2.5 | 7.08 | Requires sonication and warming (up to 60°C).[3][5][16] |
| Ethanol | 2 | Not Specified | No additional notes provided.[3] |
Table 2: Common HPLC Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| Retention Time Shifts | Mobile phase composition change | Prepare fresh mobile phase, ensure accurate composition, and degas.[9] |
| Flow rate instability | Check pump for leaks and proper function.[10] | |
| Peak Tailing | Column contamination | Flush the column or use a guard column.[9] |
| Inappropriate mobile phase pH | Adjust pH to ensure a single ionic form of the analyte.[7] | |
| High Backpressure | Blocked column or frit | Replace the frit or column; filter samples.[9] |
| Baseline Noise | Air bubbles in the system | Degas the mobile phase and purge the system.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature to prevent condensation.[1]
-
Weighing: Accurately weigh 3.53 mg of this compound (Molecular Weight: 352.88 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the powder.
-
Mixing: Vortex the mixture thoroughly for 1-2 minutes.
-
Assisted Dissolution: If the compound is not fully dissolved, gently warm the solution in a water bath at 45-60°C for 5-10 minutes or place the vial in a sonicator bath for 10-15 minutes.[1]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1][4]
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
-
Sample Preparation: Dissolve a known concentration of this compound in a solution of 0.1 N HCl.[7]
-
Stress Condition: Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Analysis: Analyze the stressed sample by a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Control: Analyze an unstressed sample of this compound for comparison.
Visualizations
Caption: General experimental workflow for this compound assays.
Caption: A logical flow for troubleshooting inconsistent assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. ijrar.org [ijrar.org]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Tinoridine Hydrochloride Concentration for In Vitro Studies
For researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance for utilizing Tinoridine Hydrochloride in in vitro experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in in vitro models?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism of action. Its primary role is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] By blocking COX, this compound reduces prostaglandin (B15479496) production.[1][2] Additionally, it is a potent free radical scavenger and has antiperoxidative properties.[2][4] A 2024 study also identified Tinoridine as a novel inhibitor of ferroptosis, a type of iron-dependent cell death, through the activation of the Nrf2/Gpx4 signaling pathway.[1][5]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: Based on published in vitro studies, a starting concentration range of 10 µM to 100 µM is recommended for many cell types.[1] For example, effects on the stability of rat liver and kidney lysosomes were observed within this range.[6] However, the optimal concentration is highly dependent on the specific cell type and the experimental system being used.[1]
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][7] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO to a concentration between 10 mM and 50 mM. For a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight 352.88 g/mol ) in 1 mL of DMSO.[1] It is crucial to store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][7] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: To determine the ideal non-toxic concentration for your cell line, it is essential to perform a cell viability assay, such as the MTT or CCK-8 assay.[1][8] This involves treating your cells with a range of this compound concentrations for various durations (e.g., 24, 48, or 72 hours) and then measuring the cell viability.[1][9] This will allow you to identify the highest concentration that does not cause significant cell death.
Q5: What should I do if I observe precipitation when dissolving this compound or adding it to my culture medium?
A5: this compound has limited solubility in aqueous solutions (approximately 2.5 mg/mL).[10][11] If you encounter precipitation, you can try sonication or gently warming the solution (up to 60°C) to aid dissolution.[10][11] When preparing stock solutions, using fresh, anhydrous DMSO is critical as DMSO can absorb moisture, which reduces solubility.[11] To avoid precipitation in cell culture media, add the DMSO stock solution dropwise while gently stirring and ensure the final DMSO concentration remains below 0.5%.[10]
Troubleshooting Guides
Problem 1: High levels of cell death are observed even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| High Cell Line Sensitivity | Different cell lines have varying sensitivities. Perform a dose-response experiment with a broader and lower range of concentrations (starting from the nanomolar range) to find a non-toxic window.[1][9] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is minimal (≤ 0.1%) and consistent across all treatments, including the vehicle control.[1] |
| Improper Stock Solution Preparation or Storage | Degraded or precipitated stock solutions can affect cell viability. Prepare fresh stock solutions, store them in single-use aliquots at -20°C or -80°C, and visually inspect for precipitates before use.[1] |
Problem 2: No observable anti-inflammatory effect (e.g., no reduction in nitric oxide or pro-inflammatory cytokines).
| Possible Cause | Recommended Solution |
| Sub-optimal Tinoridine Concentration | The concentration used may be too low to produce an effect in your model. Conduct a dose-response experiment to assess a range of concentrations on your inflammatory markers.[1] |
| Insufficient Incubation Time | The treatment duration may not be long enough for the compound to take effect. Perform a time-course experiment, measuring the inflammatory response at multiple time points (e.g., 6, 12, 24 hours).[1] |
| Overly Strong Inflammatory Stimulus | The concentration of the inflammatory stimulus (e.g., LPS) might be too high, masking the effects of Tinoridine. Optimize the stimulus concentration to induce a moderate inflammatory response.[1] |
Problem 3: Inconsistent or no activation of the Nrf2 signaling pathway.
| Possible Cause | Recommended Solution |
| Inappropriate Concentration or Timing | The concentration and timing may not be optimal for detecting Nrf2 activation. Perform a dose-response and time-course experiment. Evaluate Nrf2 nuclear translocation and the expression of its downstream targets (e.g., HO-1, NQO1) at various concentrations and time points.[1] |
| Issues with Western Blot Protocol | Technical problems with the Western blot can lead to failure in detecting Nrf2 activation. Ensure proper protein extraction, use validated antibodies for Nrf2 and its targets, and include a positive control for Nrf2 activation (e.g., sulforaphane).[1] |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Cell/System Type | Assay Focus | Starting Concentration Range (µM) | Reference |
| Rat Liver and Kidney Lysosomes | Lysosomal stability | 10 - 100 | [1][6] |
| Nucleus Pulposus (NP) Cells | Ferroptosis Inhibition / Nrf2 Activation | 10 - 50 | [1][8] |
| RAW 264.7 Macrophages | Anti-inflammatory Effects | 5 - 50 | [1] |
| Renin Granule Fraction | Inhibition of Lipid Peroxidation | 5 - 100 | [12] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 31 mg/mL (87.85 mM) | [1] | |
| DMSO | 18 mg/mL (51.0 mM) | Use fresh DMSO as moisture can reduce solubility. | [1][13] |
| Water | 2.5 mg/mL (7.08 mM) | Requires sonication and warming. | [11] |
| Ethanol | 2 mg/mL | [13] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells of interest (e.g., RAW 264.7, Nucleus Pulposus cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Tinoridine Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the different concentrations of Tinoridine. Include a vehicle control with the same final concentration of DMSO.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1][9]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals in viable cells.[1]
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.[1]
Nitric Oxide (Griess) Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[1]
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 18-24 hours to induce the production of nitric oxide (NO). Include appropriate controls (untreated cells, cells treated with LPS alone, and cells treated with Tinoridine alone).[1]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[1]
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.
Visualizations
Caption: this compound's inhibition of the COX pathway.
Caption: this compound's activation of the Nrf2 pathway to inhibit ferroptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
HPLC analysis of Tinoridine Hydrochloride: peak tailing and resolution issues
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Tinoridine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues, specifically peak tailing and poor resolution, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Peak Tailing Issues
Q1: What is peak tailing in HPLC and why is it a concern for this compound analysis?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is problematic because it can lead to:
-
Decreased Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation difficult.[4]
-
Inaccurate Quantification: The distorted peak shape complicates peak integration, leading to unreliable quantitative results.[5]
-
Reduced Sensitivity: As the peak broadens and the height decreases, the limit of detection and quantification can be negatively affected.
This compound is a basic compound, making it particularly susceptible to interactions with the stationary phase that cause peak tailing.[5][6]
Q2: What are the primary causes of peak tailing when analyzing the basic compound this compound?
A2: The most frequent cause of peak tailing for basic analytes like this compound is the secondary interaction between the positively charged (protonated) basic functional groups of the analyte and negatively charged (ionized) acidic silanol (B1196071) groups on the surface of silica-based stationary phases (like C18 columns).[2][3][7]
Other significant causes include:
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too high (e.g., > 4) can lead to increased ionization of residual silanol groups, promoting strong secondary interactions.[2][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8]
-
Column Degradation: Loss of bonded phase or accumulation of contaminants at the column inlet can create active sites that cause tailing.[6]
-
Insufficient Buffer Concentration: A low buffer concentration may not effectively control the mobile phase pH at the silica (B1680970) surface or mask the silanol groups.[9]
-
Metal Contamination: Trace metals in the silica packing can chelate with the analyte, causing tailing.[5][8]
-
Extra-column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening that may appear as tailing.[10]
Q3: How can I systematically troubleshoot peak tailing for this compound?
A3: A logical, step-by-step approach is crucial for effective troubleshooting. Start with the simplest and most common solutions first.
Resolution Issues
Q1: What is chromatographic resolution, and why is it critical?
A1: Resolution (Rs) is a quantitative measure of the degree of separation between two adjacent peaks in a chromatogram.[11] It is a critical parameter in HPLC method development and system suitability testing because it directly impacts the reliability and accuracy of the results.[11] An Rs value of ≥ 1.5 indicates baseline separation, which is generally desired for accurate quantification. Poor resolution (Rs < 1.5) means the peaks are overlapping, making it difficult to determine where one peak ends and the next begins.
Q2: What are the key factors that influence peak resolution in an HPLC separation?
A2: The resolution between two peaks is governed by three fundamental factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k').[11]
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[12]
-
Selectivity (α): The ability of the chromatographic system to "discriminate" between two analytes, resulting in different retention times. It is the most powerful factor for improving resolution and is affected by mobile phase composition (organic solvent, pH) and the type of stationary phase.[11][13]
-
Retention Factor (k'): Also known as the capacity factor, it describes how long an analyte is retained on the column. An optimal k' range is typically between 2 and 10.
Q3: What practical steps can I take to improve poor resolution in my this compound analysis?
A3: To improve resolution, you can systematically adjust parameters related to efficiency, selectivity, and retention.
Troubleshooting Guides and Data
Troubleshooting Peak Tailing for this compound
This guide provides a structured approach to diagnosing and resolving peak tailing.
| Problem Area | Potential Cause | Recommended Solution(s) |
| Mobile Phase | Inappropriate pH (too high) | Decrease the mobile phase pH to between 2.5 and 3.5 to suppress the ionization of silanol groups.[2][5] |
| Insufficient buffer concentration | Increase the buffer concentration (e.g., to 20-50 mM) to better control the pH and mask silanol interactions.[9] | |
| No competing base | Add a small amount of a competing base, such as triethylamine (B128534) (TEA) (e.g., 0.1%), to the mobile phase to block active silanol sites. | |
| Column | Secondary silanol interactions | Switch to a modern, high-purity, base-deactivated, or end-capped column designed to minimize silanol activity.[2] |
| Column contamination/degradation | Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column.[1] | |
| Sample | Column overload | Reduce the injection volume or dilute the sample concentration.[1][8] |
| Inappropriate sample solvent | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.[14] | |
| System | Extra-column dead volume | Use shorter, narrower internal diameter tubing for connections between the injector, column, and detector.[10] |
Strategies for Improving Peak Resolution
This table summarizes key strategies to enhance the separation between this compound and other components.
| Strategy | Parameter to Adjust | Action and Expected Outcome |
| Increase Efficiency (N) | Column Particle Size | Switch to a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) to generate sharper peaks.[11] |
| Column Length | Increase the column length to increase the number of theoretical plates, but be aware of longer run times and higher backpressure.[11] | |
| Flow Rate | Decrease the flow rate. This generally improves efficiency and resolution, but increases analysis time.[12][15] | |
| Improve Selectivity (α) | Mobile Phase pH | Adjust the mobile phase pH. This can alter the ionization state of Tinoridine and co-eluting compounds, changing their relative retention.[11][15] |
| Organic Modifier | Change the organic solvent in the mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). This can alter the elution order.[13] | |
| Stationary Phase | Switch to a column with a different stationary phase (e.g., from C18 to Phenyl or Cyano) to introduce different interaction mechanisms.[11] | |
| Optimize Retention (k') | Mobile Phase Strength | Decrease the percentage of the organic solvent in the mobile phase to increase the retention time and potentially improve the separation of early-eluting peaks.[15] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a starting point for the analysis, based on typical methods for Tinoridine and similar compounds.[6][16]
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid or Formic Acid in Water (pH adjusted to ~3.0).
-
B: Acetonitrile.
-
-
Elution Mode: Isocratic or Gradient. For a starting point, try an isocratic mixture of A:B (e.g., 70:30 v/v). A gradient may be needed to separate degradation products.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: As per method validation (e.g., 228 nm).[17]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound standard or sample in the mobile phase to a final concentration of approximately 20 µg/mL.
Protocol 2: Troubleshooting Peak Tailing by Adjusting Mobile Phase pH
This experiment is designed to demonstrate the effect of mobile phase pH on the peak shape of this compound.
-
Prepare Mobile Phases:
-
Mobile Phase 1 (pH ~2.5): Prepare a solution of 0.1% Phosphoric Acid in water and mix with acetonitrile in a 70:30 (v/v) ratio.
-
Mobile Phase 2 (pH ~4.5): Prepare a 20 mM ammonium (B1175870) acetate (B1210297) buffer, adjust the pH to 4.5 with acetic acid, and mix with acetonitrile in a 70:30 (v/v) ratio.
-
Mobile Phase 3 (pH ~6.5): Prepare a 20 mM phosphate (B84403) buffer, adjust the pH to 6.5, and mix with acetonitrile in a 70:30 (v/v) ratio.
-
-
Prepare Sample: Prepare a 20 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Procedure:
-
Equilibrate the C18 column with Mobile Phase 1 for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
Calculate the USP tailing factor for the this compound peak.
-
Flush the column and system thoroughly before equilibrating with Mobile Phase 2.
-
Repeat the equilibration and injection process for Mobile Phase 2.
-
Flush the column and system thoroughly before equilibrating with Mobile Phase 3.
-
Repeat the equilibration and injection process for Mobile Phase 3.
-
-
Analyze Results: Compare the peak shapes and tailing factors obtained at the three different pH values. A significant improvement (lower tailing factor) is expected at the lower pH.
Visualizations
Caption: Workflow for troubleshooting HPLC peak shape and resolution issues.
Caption: Causes and solutions for peak tailing in Tinoridine HCl analysis.
Caption: Key factors influencing HPLC peak resolution.
References
- 1. maxisci.com [maxisci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. hplc.eu [hplc.eu]
- 10. chromtech.com [chromtech.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. mastelf.com [mastelf.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Tinoridine Hydrochloride degradation under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Tinoridine Hydrochloride under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound typically degrade?
Forced degradation studies have shown that this compound is susceptible to degradation under hydrolytic (acidic and alkaline), thermal, and photolytic stress conditions.[1][2] It has been reported to be relatively stable under certain oxidative conditions, such as in the presence of hydrogen peroxide or Fenton's reagent at room temperature.[1][2]
Q2: What are the major degradation pathways for this compound?
This compound degradation primarily occurs through hydrolysis, thermolysis, and photolysis. A comprehensive study identified and characterized six new degradation products formed under various stress conditions.[2] The specific degradation pathways involve modifications to the thieno[2,3-c]pyridine (B153571) core and its substituents.
Q3: What analytical methods are suitable for monitoring the degradation of this compound?
A stability-indicating gradient reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of this compound and its degradation products.[1][2] High-resolution mass spectrometry (HRMS) is used to elucidate the structure of the degradation products.[2]
Q4: How can I prepare a stable stock solution of this compound?
To prepare a stable stock solution, dissolve this compound in anhydrous DMSO.[3] If the compound does not dissolve easily, gentle warming (45-60°C) or sonication can be applied.[3] For storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for short-term or -80°C for long-term storage to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | - Contamination of solvent or glassware- Degradation of the sample | - Use high-purity solvents and thoroughly clean all glassware.- Prepare fresh sample solutions and store them appropriately, protected from light and at a low temperature. |
| Poor peak shape or resolution | - Inappropriate mobile phase composition or pH- Column degradation | - Optimize the mobile phase by adjusting the organic solvent ratio and pH.- Use a new or validated column. A common choice is a C18 column.[1][2] |
| Inconsistent assay results | - Instability of this compound in the chosen diluent- Variations in experimental conditions | - Evaluate the stability of the drug in the selected diluent over the analysis time.- Ensure consistent control over temperature, light exposure, and pH throughout the experiment. |
| Precipitation in stock solution | - Supersaturation- Change in temperature | - Gently warm the solution before use.- If possible, prepare the solution at the intended working concentration.[3] |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol for this compound
Forced degradation studies are crucial for developing and validating a stability-indicating HPLC method.[1]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.[1] Neutralize the solution before injection into the HPLC system.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at a controlled temperature.[1] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose solid this compound to dry heat in a temperature-controlled oven.[1] Dissolve the sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period.
Stability-Indicating RP-HPLC Method
A gradient reversed-phase HPLC method is often used for the separation of this compound and its degradation products.[2]
-
Column: X-Bridge C18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) and methanol).[2]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
Data Summary
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 80°C | Varies |
| Base Hydrolysis | 0.1 N NaOH | Controlled | Varies |
| Oxidation | 3% H₂O₂ | Room Temperature | Varies |
| Thermal | Dry Heat | Varies | Varies |
| Photolytic | UV Light | Ambient | Varies |
Note: The specific duration of stress application should be optimized to achieve partial degradation (e.g., 5-20%) for effective evaluation of the stability-indicating method.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Troubleshooting logic for HPLC analysis of this compound.
References
Technical Support Center: Managing Cytotoxicity of Tinoridine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the cytotoxicity of Tinoridine Hydrochloride in in-vitro cell line experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antiperoxidative properties.[1][2] Its classical mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key for prostaglandin (B15479496) synthesis.[3] More recently, Tinoridine has been identified as a novel inhibitor of ferroptosis, a form of iron-dependent programmed cell death.[3][4] This protective effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
Q2: At what concentrations does this compound typically become cytotoxic?
A2: There is limited publicly available data detailing specific IC50 values for this compound across a wide range of cell lines.[1] The cytotoxic threshold is highly dependent on the specific cell type, cell density, and duration of exposure.[1] Based on in-vitro studies, a starting concentration range of 10 µM to 100 µM is often used.[2][3] It is crucial for researchers to perform a dose-response experiment to determine the optimal, non-toxic concentration range for their specific cell line and experimental conditions.[1]
Q3: What are the potential mechanisms of this compound-induced cytotoxicity at high concentrations?
A3: While specific studies on Tinoridine's cytotoxicity at high concentrations are scarce, it is known that high doses of NSAIDs can induce cell death through various mechanisms, including apoptosis and necrosis.[1] Although Tinoridine is a ferroptosis inhibitor, supra-pharmacological doses could trigger other cell death pathways through off-target effects.[1] Additionally, at very high concentrations, the compound may precipitate out of solution, leading to non-specific cellular stress.[1]
Q4: How can I mitigate the cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to manage the cytotoxicity of this compound:
-
Optimize Concentration: Conduct a thorough dose-response study (e.g., using an MTT assay) to identify the lowest effective concentration that achieves the desired biological effect without significant cell death.[1][3]
-
Control Solvent Concentration: this compound is often dissolved in DMSO.[3] High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is minimal and consistent across all experimental and control groups (typically ≤ 0.1%).[3]
-
Time-Course Experiments: The duration of exposure to this compound can influence its cytotoxic effects. Perform a time-course experiment to determine the optimal incubation time for your desired outcome.[3]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[3] If your cell line is particularly sensitive, consider starting with a very low concentration range (e.g., nanomolar) for your dose-response experiments.[1]
-
Monitor Cell Health: Regularly monitor the morphology and confluence of your cells throughout the experiment to detect early signs of cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations of this compound. | Cell line is particularly sensitive to the compound. | Perform a dose-response curve starting from a lower concentration range (e.g., nanomolar) to identify a non-toxic window.[1][3] |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).[3] Run a solvent-only control to assess solvent toxicity. | |
| Inconsistent or no activation of the Nrf2 signaling pathway. | Sub-optimal this compound concentration. | Perform a dose-response experiment to evaluate the effect of a range of concentrations on Nrf2 activation and its downstream targets.[1] |
| Inadequate incubation time. | Conduct a time-course experiment to determine the optimal duration of treatment for Nrf2 activation.[3] | |
| Unexpected pro-ferroptotic effects observed. | Off-target effects at high concentrations. | While Tinoridine is a ferroptosis inhibitor, extremely high concentrations might induce non-specific effects. Lower the concentration and consider co-treatment with a known ferroptosis inhibitor (e.g., ferrostatin-1) to confirm the mechanism.[1] |
Data Presentation
Due to the limited availability of published IC50 values for this compound, the following tables provide representative data on effective concentrations used in in-vitro studies and a comparative overview of IC50 values for other common NSAIDs to provide a frame of reference for experimental design.
Table 1: Representative In-Vitro Concentrations of this compound
| Cell Line | Assay Type | Concentration Range | Observation |
| Nucleus Pulposus (NP) Cells | Cell Viability (CCK-8) | 10 µM - 25 µM | Pre-treatment with these concentrations rescued RSL3-induced ferroptosis.[4][5] |
| Rat Liver and Kidney Lysosomes | Enzyme Release Assay | 1 µM - 100 µM | Inhibition of spontaneous acid phosphatase release.[2] |
Table 2: Comparative IC50 Values of Common NSAIDs in Various Cell Lines
| NSAID | Cell Line | Incubation Time | IC50 Value |
| Diclofenac (B195802) | HT-29 (Colon Cancer) | 48 hours | 248 µM[6] |
| Diclofenac | MCF-7 (Breast Cancer) | 48 hours | 150 µM[6] |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | 48 hours | 1.87 mM[7] |
| Ibuprofen | KKU-213B (Cholangiocarcinoma) | 48 hours | 1.63 mM[7] |
| Naproxen | KKU-M139 (Cholangiocarcinoma) | 48 hours | 2.49 mM[8] |
| Naproxen | KKU-213B (Cholangiocarcinoma) | 48 hours | 6.95 mM[8] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
Objective: To determine the concentration-dependent effect of this compound on cell viability and establish the IC50 value.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.[3]
-
Treatment: Remove the old medium from the cells and add 100 µL of the different concentrations of this compound or vehicle control to the respective wells. Include wells with medium only as a blank control.[1]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[1]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value.
Protocol 2: Distinguishing Between Apoptotic and Necrotic Cell Death using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with high concentrations of this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
PBS
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with cytotoxic concentrations of this compound (above the determined IC50) for a specified time. Include an untreated control and positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells using a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[1]
-
Mandatory Visualizations
Caption: Tinoridine's Nrf2-mediated inhibition of ferroptosis.
Caption: General workflow for in-vitro evaluation of Tinoridine.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Assay Interference with Tinoridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential assay interference when working with Tinoridine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4][5] By blocking COX enzymes, this compound reduces prostaglandin (B15479496) production.[1][4]
Q2: What are the other known activities of this compound that could potentially interfere with assays?
Beyond COX inhibition, this compound exhibits several other biochemical properties that may influence assay results:
-
Free Radical Scavenging: It can neutralize free radicals, such as reactive oxygen species (ROS), which could interfere with assays that involve redox reactions.[4][6][7]
-
Antiperoxidative Activity: this compound can inhibit lipid peroxidation.[6][7][8] This is relevant for assays measuring oxidative stress or lipid metabolism.
-
Nrf2 Pathway Activation: Recent findings suggest it can activate the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses, and inhibit ferroptosis, an iron-dependent form of cell death.[5]
-
Leukocyte Migration Inhibition: It has been shown to inhibit the migration of leukocytes to inflamed tissues.[4]
-
Lysosomal Membrane Stabilization: this compound may stabilize lysosomal membranes, preventing the release of enzymes that contribute to tissue damage during inflammation.[4]
Q3: My ELISA is showing a high background signal when using this compound. What could be the cause?
A high background in an ELISA can be caused by several factors.[9] When using this compound, consider the following possibilities:
-
Non-specific Binding: The compound might be binding non-specifically to the plate or to the antibodies used in the assay.
-
Cross-reactivity: There could be cross-reactivity with components in your sample matrix that are affected by this compound.[9]
-
Reagent Contamination: Ensure that none of your buffers or reagents are contaminated.[10]
Q4: I am observing a lower-than-expected signal in my cell-based assay. Could this compound be the cause?
Yes, a low signal could be due to the pharmacological or chemical properties of this compound:
-
Interference with Detection Chemistry: As a radical scavenger, this compound might interfere with assay chemistries that rely on the generation of reactive oxygen species or other radical-based detection methods (e.g., some chemiluminescent or fluorescent probes).
-
Alteration of Cellular Pathways: Through its known mechanisms of action (COX inhibition, Nrf2 activation), this compound could be modulating the biological system in a way that reduces the signal you are trying to detect.
Troubleshooting Guides
Issue 1: High Background in Immunoassays (e.g., ELISA)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of this compound. | 1. Optimize Blocking: Increase the concentration or change the type of blocking buffer (e.g., from BSA to non-fat dry milk or a commercial blocking solution).[9] 2. Add Detergent: Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to reduce non-specific interactions. 3. Increase Wash Steps: Increase the number and duration of wash steps between antibody incubations.[10] | A significant reduction in the background signal of control wells (containing this compound but no analyte). |
| Compound interference with the substrate/detection system. | 1. Run a Substrate Control: Incubate this compound with the substrate and detection reagents in the absence of the enzyme (e.g., HRP) to see if it directly reacts with the substrate. 2. Change Detection System: If interference is confirmed, consider switching to a different substrate or a detection system with a different chemical basis. | No signal should be generated in the substrate control. If there is, it indicates direct interference. |
| Condition | Average Blank OD |
| Standard Wash Protocol | 0.450 |
| Increased Wash Steps & Duration | 0.150 |
| Increased Wash + 0.05% Tween-20 | 0.080 |
Issue 2: Reduced Signal or Apparent Inhibition in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound is scavenging radicals essential for the assay signal. | 1. Run an Acellular Control: Perform the assay in a cell-free system with a known amount of the target analyte to see if this compound still causes signal reduction. 2. Use an Alternative Detection Method: Switch to a detection method that does not rely on redox chemistry (e.g., a fluorescent probe that is not sensitive to ROS). | If the signal is still reduced in the acellular control, it points to direct chemical interference. |
| The compound is altering the biological pathway being measured. | 1. Orthogonal Assay: Use a different assay that measures a distinct endpoint of the same biological pathway. 2. Control Compound: Use a well-characterized compound with a similar mechanism of action (e.g., another NSAID) to see if it produces a similar effect. | Consistent results across different assays for the same pathway would confirm a true biological effect of this compound. |
| Condition | Measured Analyte Concentration (µM) |
| Analyte Standard (No Compound) | 10.0 |
| Analyte Standard + Vehicle Control | 9.8 |
| Analyte Standard + Tinoridine HCl | 4.5 |
Experimental Protocols
Protocol 1: Assessing Compound Interference with ELISA Detection
-
Plate Preparation: Prepare a 96-well ELISA plate. Do not coat it with any antibody.
-
Add Compound: Add different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control to separate wells.
-
Add Conjugate: Add the enzyme conjugate (e.g., HRP-streptavidin) at the same concentration used in the full ELISA.
-
Incubation: Incubate for the standard duration of the assay's final incubation step.
-
Wash: Perform the standard wash protocol.
-
Add Substrate: Add the TMB substrate and incubate for the recommended time.
-
Stop and Read: Add the stop solution and read the absorbance at the appropriate wavelength.
-
Analysis: A significant signal in the wells with this compound compared to the vehicle control indicates interference.
Protocol 2: Validating Biological Effects with an Orthogonal Assay
-
Primary Assay: Treat cells with various concentrations of this compound and measure the primary endpoint (e.g., prostaglandin E2 levels by ELISA).
-
Orthogonal Assay Selection: Choose an assay that measures a different aspect of the same pathway. For example, if measuring prostaglandin E2, the orthogonal assay could be a qPCR analysis of COX-2 mRNA expression.
-
Cell Treatment: Treat a parallel set of cells with the same concentrations of this compound.
-
Orthogonal Assay Execution: Perform the qPCR analysis to quantify COX-2 gene expression.
-
Data Comparison: Compare the dose-response curves from both assays. A similar trend in both assays provides stronger evidence of a true biological effect rather than assay-specific interference.
Visualizations
Signaling Pathways of this compound
Caption: Mechanisms of action for this compound.
Experimental Workflow for Investigating Assay Interference
Caption: Troubleshooting workflow for suspected assay interference.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSRS [precision.fda.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - tcsc0039488 - Taiclone [taiclone.com]
- 8. This compound | COX | Glutathione Peroxidase | TargetMol [targetmol.com]
- 9. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 10. assaygenie.com [assaygenie.com]
Stability of Tinoridine Hydrochloride stock solutions
For researchers, scientists, and drug development professionals utilizing Tinoridine Hydrochloride, ensuring its proper dissolution and stability is paramount for reliable experimental outcomes. This guide provides detailed information on the stability of this compound stock solutions, along with troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use, with a solubility of up to 18 mg/mL.[1][2] For in vivo applications, a multi-component solvent system is often necessary, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
Q2: My this compound is not dissolving easily. What can I do?
A2: To aid dissolution, you can employ methods such as gentle warming of the solution to 45-60°C and sonication.[1][3][4] It is also crucial to use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce solubility.[1][2][4]
Q3: How should I store the solid this compound and its stock solution?
A3: Solid this compound should be stored at 4°C or -20°C in a sealed container, protected from moisture.[1][3] Stock solutions, typically in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for long-term storage of up to 12 months.[1][2][3]
Q4: What should I do if I observe insoluble impurities or precipitation in my solution?
A4: If you observe particulates after dissolution, you can filter the solution.[1] If precipitation occurs after the solution has cooled, gently warming it before use can help redissolve the compound.[1] To avoid precipitation in aqueous buffers, it is advisable to keep the final DMSO concentration below 0.5% and to pre-test the solubility in a small volume of your specific medium.[5]
Q5: Is this compound stable at room temperature?
A5: While specific data on the stability of this compound solutions at room temperature is limited, it is generally recommended to minimize the time stock solutions are kept at ambient temperatures. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[4]
Data Presentation: Solubility and Stability of Stock Solutions
The following tables summarize the available quantitative data for this compound solubility and the stability of its stock solutions under various storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 10 - 18 | 28.34 - 51.0 | Requires sonication and warming (up to 60°C). Use of fresh, anhydrous DMSO is recommended as absorbed moisture can decrease solubility.[2][3][4] |
| Water | 2.5 | 7.08 | Requires sonication and warming (up to 60°C).[4] |
| Ethanol | 2 | Not Specified | No additional notes provided.[2][4] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Notes |
| -20°C | DMSO | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][3] |
| -80°C | DMSO | Up to 12 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2][3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro use)
-
Preparation: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, you will need approximately 3.53 mg per 1 mL of DMSO.[1]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. Vortex the mixture thoroughly for 1-2 minutes.[1]
-
Assisted Dissolution (if necessary): If the compound is not fully dissolved, gently warm the solution in a water bath set to 45-60°C for 5-10 minutes.[1] Alternatively, or in combination with warming, place the vial in a sonicator bath for 10-15 minutes.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 12 months).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent- Low-quality or "wet" solvent- Insufficient agitation/mixing | - Use DMSO for in vitro stock solutions.[1]- Use fresh, anhydrous DMSO.[1][4]- Gently warm the solution to 45-60°C.[1]- Use sonication to aid dissolution.[1][4] |
| Precipitation occurs after cooling | - Solution is supersaturated- Change in temperature | - Gently warm the solution before use.[1]- If possible, prepare the solution at the intended working concentration.[1] |
| Stock solution appears discolored | - Oxidation or degradation of the compound- Contamination | - Store the solid compound and stock solutions protected from light and air.[1]- Use high-purity solvents.- Prepare fresh stock solutions.[1] |
| Inconsistent experimental results | - Incomplete dissolution or precipitation leading to inaccurate concentration | - Visually inspect all solutions for any signs of precipitation before use.[5]- If precipitation is observed, try to redissolve using the methods mentioned above.[5] |
Visualization
References
Technical Support Center: Interpreting Unexpected Results in Tinoridine Hydrochloride Experiments
Welcome to the technical support center for Tinoridine Hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its principal mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] By blocking these enzymes, Tinoridine reduces prostaglandin (B15479496) production.[1] Additionally, it has been shown to possess potent free radical scavenging and anti-peroxidative properties.[1] Recent studies have also identified Tinoridine as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nrf2 signaling pathway.[1][2]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for most cell types.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental conditions and should be determined empirically.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, to make a 10 mM stock, dissolve 3.53 mg of this compound (MW: 352.88 g/mol ) in 1 mL of DMSO.[1] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[1]
Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What should I do?
A4: Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous medium. To mitigate this, ensure the final DMSO concentration is kept below 0.5%.[3] You can also try adding the DMSO stock solution dropwise to the medium while gently stirring. Performing a serial dilution of the stock in the culture medium can also help. It is advisable to visually inspect all solutions for precipitates before use.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability/Lack of Efficacy
You are testing the anti-inflammatory effects of this compound on LPS-stimulated macrophages, but you observe no significant reduction in pro-inflammatory markers (e.g., TNF-α, IL-6) compared to the vehicle control.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 1 µM to 100 µM). The initially chosen concentration may be too low to elicit a response in your specific cell model.[1] |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring the inflammatory response at multiple time points after treatment (e.g., 6, 12, 24 hours). The drug may require more time to exert its effects.[1] |
| Overly Strong Inflammatory Stimulus | The concentration of the inflammatory stimulus (e.g., LPS) might be too high, masking the effect of Tinoridine. Optimize the stimulus concentration to induce a moderate inflammatory response.[1] |
| Compound Degradation | Prepare fresh stock solutions of this compound. Improper storage can lead to degradation. Forced degradation studies have shown susceptibility to acidic and alkaline hydrolysis, as well as thermal and photolytic stress. |
Hypothetical Data: No Anti-Inflammatory Effect
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 550.2 ± 35.8 | 1205.7 ± 89.4 |
| LPS (1 µg/mL) | 4895.3 ± 210.1 | 9876.5 ± 543.2 |
| LPS + Tinoridine (10 µM) | 4750.1 ± 198.7 | 9654.3 ± 512.8 |
| LPS + Tinoridine (50 µM) | 4698.5 ± 205.4 | 9543.2 ± 498.7 |
In this hypothetical example, even at 50 µM, Tinoridine shows no significant reduction in TNF-α or IL-6 levels, suggesting a potential issue with the experimental setup as outlined in the troubleshooting table.
Issue 2: Unexpectedly Low Cell Viability/High Cytotoxicity
You are performing a cell viability assay (e.g., MTT) and observe a sharp decrease in cell viability at concentrations of this compound that are expected to be non-toxic.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| High Cell Line Sensitivity | Different cell lines have varying sensitivities. Perform a dose-response experiment with a broader and lower concentration range (e.g., starting from nanomolar concentrations) to find a non-toxic window.[1] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic. Ensure the final solvent concentration is minimal and consistent across all treatments, including the vehicle control (typically ≤ 0.1%).[1][3] |
| Incorrect Stock Solution Preparation | Verify the calculations for your stock solution and dilutions. An error could lead to a much higher final concentration than intended. Prepare fresh stock solutions and visually inspect for precipitates.[1] |
| Contamination | Test for mycoplasma or other contaminants in your cell culture, as this can increase cellular stress and sensitivity to compounds. |
Hypothetical Data: Unexpected Cytotoxicity in Macrophages
| Tinoridine HCl (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100.0 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.7 ± 4.8 |
| 10 | 45.3 ± 6.2 |
| 25 | 15.8 ± 3.9 |
| 50 | 5.1 ± 2.1 |
This hypothetical data shows a significant drop in cell viability at 10 µM, which might be unexpected for this cell line, prompting an investigation into the potential causes listed above.
Issue 3: Inconsistent or No Activation of the Nrf2 Signaling Pathway
You are investigating the role of this compound in activating the Nrf2 pathway by Western blot, but you do not observe an increase in nuclear Nrf2 or the expression of its downstream targets (e.g., HO-1, NQO1).
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration or Timing | Nrf2 activation can be transient. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) and a dose-response experiment to identify the optimal conditions for Nrf2 activation.[1] |
| Cell-Type Specific Differences | The Nrf2 response to Tinoridine may be cell-type specific. Confirm that your chosen cell line is a suitable model for studying Nrf2 activation in response to NSAIDs by reviewing existing literature.[1] |
| Issues with Western Blot Protocol | Ensure proper protein extraction, especially for nuclear and cytoplasmic fractionation. Use validated antibodies for Nrf2 and its target proteins. Include a positive control for Nrf2 activation (e.g., treatment with sulforaphane).[3] |
| Low Level of Basal Oxidative Stress | Nrf2 is activated in response to oxidative stress. If the basal level of oxidative stress in your cell culture is very low, the effect of Tinoridine on Nrf2 activation might be minimal. Consider a co-treatment with a mild pro-oxidant. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]
-
Tinoridine Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of Tinoridine. Include a vehicle control (medium with the same final concentration of DMSO).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[1]
Western Blot for Nrf2 Activation
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear and cytoplasmic fractionation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).[1]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 or its downstream targets (e.g., HO-1) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Dual signaling pathways of this compound.
Caption: Logical workflow for troubleshooting cytotoxicity.
References
Adjusting pH for optimal Tinoridine Hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tinoridine Hydrochloride in experimental settings. The following guides offer troubleshooting advice and frequently asked questions to address common challenges, with a focus on optimizing experimental conditions for the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1][2] Its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][3] By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Additionally, it has been reported to possess potent radical scavenging and antiperoxidative activities.[4]
Q2: What is the optimal pH for this compound activity?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[10] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM to 50 mM. For example, to make a 10 mM stock solution, dissolve 3.53 mg of this compound (molecular weight: 352.88 g/mol ) in 1 mL of DMSO.[10] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[10] When preparing working dilutions for cell culture experiments, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Q4: Can I dissolve this compound in aqueous buffers?
A4: this compound has limited solubility in water. While it can be dissolved in aqueous buffers, this may require heating and sonication. Due to its susceptibility to hydrolysis, preparing fresh solutions is recommended, and the pH of the buffer should be carefully controlled to be near-neutral to avoid degradation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in COX inhibition assays.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound is unstable in acidic and alkaline conditions.[5] Ensure the pH of your assay buffer is maintained around 8.0 throughout the experiment.[6][7][8][9] Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
| Reagent Variability | The activity of COX enzymes can vary between lots. Use a consistent source and lot of COX enzymes. Ensure the substrate, arachidonic acid, is fresh as it can oxidize over time. |
| Pipetting Inaccuracies | Inaccurate dispensing of the inhibitor or enzyme can lead to significant variations. Ensure your pipettes are properly calibrated. |
Issue 2: Low or no observable activity in cell-based assays.
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your specific cell line.[10] |
| Compound Precipitation in Media | This compound may precipitate in aqueous cell culture media at high concentrations. Visually inspect for precipitates. If observed, lower the concentration or use a vehicle control with the same final DMSO concentration. |
| Insufficient Incubation Time | The time required for this compound to exert its effect may vary. Conduct a time-course experiment to identify the optimal treatment duration. |
Data Presentation
Table 1: pH-Dependent Stability of this compound
| Condition | Stability | Reference |
| Acidic (Hydrolytic) | Prone to degradation | [5] |
| Neutral (Hydrolytic) | Relatively stable | |
| Alkaline (Hydrolytic) | Prone to degradation | [5] |
| Oxidative | Relatively stable | [5] |
| Thermal | Relatively stable | [5] |
| Photolytic | Prone to degradation | [5] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
This compound
-
Hematin (cofactor)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare the substrate solution (arachidonic acid) in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, hematin, and the COX enzyme.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Add the detection reagent (TMPD).
-
-
Data Acquisition:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: this compound's inhibition of the COX pathway.
Caption: Workflow for an in vitro COX inhibition assay.
References
- 1. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tinoridine Hydrochloride and Indomethacin in Anti-inflammatory Assays
In the field of inflammation research and drug development, non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of therapeutic intervention. This guide provides a detailed comparison of two such agents: Tinoridine Hydrochloride and the well-established NSAID, Indomethacin (B1671933). The focus is on their performance in key anti-inflammatory assays, supported by available experimental data and mechanistic insights. This objective comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Mechanism of Action: A Tale of Two NSAIDs
Both this compound and Indomethacin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[3][4] The inhibition of COX-1 is associated with its therapeutic effects but also with common gastrointestinal side effects, while COX-2 inhibition is primarily responsible for its anti-inflammatory action.[3]
This compound also functions as a COX inhibitor.[1][5] However, its mechanism of action is reported to be more multifaceted, exhibiting additional properties that may contribute to its anti-inflammatory profile. These include free radical scavenging and the inhibition of leukocyte migration to the site of inflammation.[5][6] This broader mechanism suggests a potential for a different efficacy and safety profile compared to traditional NSAIDs like Indomethacin.
Figure 1: Comparative Signaling Pathways of Indomethacin and Tinoridine HCl.
In Vitro Anti-inflammatory Activity: COX Inhibition
Table 1: In Vitro COX Inhibition Data for Indomethacin
| Enzyme | IC50 (µM) | Source |
| COX-1 | 0.063 | [4] |
| COX-2 | 0.48 | [4] |
Note: Specific IC50 values for this compound are not extensively reported in publicly accessible scientific literature.[7][8]
Experimental Protocol: In Vitro COX Inhibition Assay
The following provides a general methodology for determining the IC50 values of a test compound against COX-1 and COX-2.
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or Indomethacin) or vehicle control for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.
-
Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Figure 2: Experimental workflow for an in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Table 2: In Vivo Anti-inflammatory Activity of Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time Post-Carrageenan (hours) | % Inhibition of Edema | Source |
| 10 | 2 | 54 | [5] |
| 10 | 3 | 54 | [5] |
| 10 | 4 | 54 | [5] |
| 10 | 5 | 33 | [5] |
| 10 | Not Specified | 87.3 | [10] |
| 25 | 1 | 67.5 | [2] |
| 25 | 2 | 87.8 | [2] |
| 25 | 3 | 91.1 | [2] |
Note: Publicly available, direct comparative studies of this compound in this model are limited.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema
The following is a detailed methodology for this widely used in vivo anti-inflammatory assay.[1][9][13]
-
Animal Selection and Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Animals are randomly assigned to several groups: a vehicle control group, a positive control group (receiving Indomethacin), and one or more test groups (receiving this compound at various doses).
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: The test compound, standard drug, or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), 30 to 60 minutes before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in sterile saline is administered into the plantar surface of the measured paw.
-
Paw Volume Measurement Over Time: The paw volume is measured again at various time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage of inhibition of edema by the drug is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Figure 3: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
Both this compound and Indomethacin are effective anti-inflammatory agents that primarily act by inhibiting the cyclooxygenase pathway. Indomethacin is a well-characterized and potent NSAID, and a substantial body of quantitative data exists for its activity in standard preclinical models. This compound, while also a COX inhibitor, is reported to possess additional anti-inflammatory mechanisms, including free radical scavenging and inhibition of leukocyte migration, which may confer a distinct therapeutic profile.[5][6]
However, a direct quantitative comparison of the potency of this compound and Indomethacin is hampered by the limited availability of head-to-head studies and specific dose-response data for Tinoridine in the public domain. To fully elucidate the comparative efficacy and potential advantages of this compound, further side-by-side preclinical studies are warranted. Such research would provide the necessary quantitative data to guide its future development and potential clinical applications.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 10. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models [journals.ipinnovative.com]
- 11. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of COX-2 Selectivity: Tinoridine Hydrochloride vs. Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical determinant of a drug's gastrointestinal safety profile. This guide provides a comparative overview of Tinoridine Hydrochloride and the well-established COX-2 selective inhibitor, Celecoxib. While quantitative data for Celecoxib is robust, publicly available data on the specific COX-1 and COX-2 inhibitory concentrations for this compound is limited, necessitating a qualitative and mechanistic comparison.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the COX-2 selectivity of this compound and Celecoxib is challenging due to the lack of publicly available IC50 values for this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme and is a key measure of a drug's potency.
Table 1: In Vitro Inhibitory Activity of Celecoxib against COX-1 and COX-2
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 µM[1] | 0.04 µM (40 nM)[2][3] | 375 |
| Celecoxib | 82 µM[4] | 6.8 µM[4] | 12 |
| Celecoxib | Not specified | 0.53 µM (in human whole blood assay)[5] | 6.6 (ratio of COX-1 IC50 over COX-2 IC50)[5] |
Note: IC50 values can vary depending on the specific assay conditions.
As shown in Table 1, Celecoxib demonstrates a significant and well-documented selectivity for COX-2 over COX-1.[1][2][3][4][5] The selectivity index, which is a ratio of the COX-1 IC50 to the COX-2 IC50, is consistently greater than 1, indicating a higher potency against the inflammation-associated COX-2 enzyme.
Table 2: Mechanistic Profile of this compound
| Compound | COX-1 Inhibition | COX-2 Inhibition | Other Reported Mechanisms of Action |
| This compound | Yes (IC50 not publicly available)[6][7] | Yes (IC50 not publicly available)[6][7] | - Potent free-radical scavenging and antiperoxidative activity[8] - Inhibition of ferroptosis via activation of the Nrf2 signaling pathway[8][9] |
This compound is characterized as a non-steroidal anti-inflammatory drug that inhibits both COX-1 and COX-2 enzymes.[6][7] However, without specific IC50 values, a quantitative assessment of its COX-2 selectivity is not possible from the available literature. Beyond its COX-inhibitory effects, Tinoridine has been shown to possess antioxidant properties and, more recently, has been identified as an inhibitor of ferroptosis, a form of iron-dependent cell death, through the activation of the Nrf2 signaling pathway.[8][9]
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol for such an assay.
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified COX-1 (e.g., from ram seminal vesicles) and recombinant human COX-2 are prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.
-
Compound Dilution: A series of dilutions of the test compound (e.g., this compound or Celecoxib) are prepared.
-
Reaction Incubation: The reaction mixture, containing the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations, is pre-incubated to allow for inhibitor binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination and Product Quantification: After a set incubation period, the reaction is stopped. The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the context of COX inhibition and the experimental process, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Prostaglandin Biosynthesis Pathway and NSAID Action.
Caption: In Vitro COX Inhibition Assay Workflow.
Conclusion
Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor, with a substantial body of evidence supporting its mechanism of action and quantitative inhibitory profile. In contrast, while this compound is known to inhibit COX enzymes, a lack of publicly available, quantitative data on its differential inhibition of COX-1 and COX-2 prevents a direct comparison of its COX-2 selectivity with that of Celecoxib. The discovery of Tinoridine's additional mechanisms of action, including antioxidant and anti-ferroptotic activities, suggests a more complex pharmacological profile that may contribute to its overall therapeutic effects. Further research and publication of quantitative data are necessary to fully elucidate the COX-2 selectivity of this compound and to enable a direct and comprehensive comparison with other selective NSAIDs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Tinoridine Hydrochloride and Hydrocortisone in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Tinoridine Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), and Hydrocortisone, a corticosteroid. The information is compiled from preclinical studies to assist researchers in evaluating these compounds in various inflammation models.
Executive Summary
This compound and Hydrocortisone are both potent anti-inflammatory agents that operate through distinct mechanisms of action. Tinoridine, a thienopyridine derivative, exhibits a multi-faceted approach by inhibiting cyclooxygenase (COX) enzymes, scavenging free radicals, and modulating leukocyte migration.[1] Recent studies also highlight its role as a novel inhibitor of ferroptosis through the activation of the Nrf2 signaling pathway.[2][3] Hydrocortisone, a glucocorticoid, exerts its effects by binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate the expression of pro- and anti-inflammatory genes, ultimately inhibiting key inflammatory mediators like phospholipase A2 and NF-kappa B.[4][5][6]
Data Presentation: Efficacy in Preclinical Inflammation Models
The following tables summarize the anti-inflammatory effects of this compound and Hydrocortisone in various animal models. It is important to note that the experimental conditions, such as animal species, drug dosage, and administration route, may vary between studies, making a direct comparison challenging.
Table 1: Efficacy of this compound in Animal Models of Inflammation
| Inflammation Model | Animal Species | Dosage and Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | Oral | Dose-dependent reduction in paw edema. | [4] |
| Adjuvant-Induced Arthritis | Rat | Oral | Attenuation of paw swelling and arthritic score. | |
| Acetic Acid-Induced Vascular Permeability | Mouse | Oral | Inhibition of dye leakage, indicating reduced vascular permeability. |
Table 2: Efficacy of Hydrocortisone in Animal Models of Inflammation
| Inflammation Model | Animal Species | Dosage and Route | Key Findings | Reference |
| Carrageenan-Induced Paw Edema | Rat | Subcutaneous | Significant inhibition of paw edema. | [7] |
| Adjuvant-Induced Arthritis | Rat | Subcutaneous | Reduction in paw edema and arthritic index.[7] | [2][8] |
| Croton Oil-Induced Ear Edema | Mouse | Topical | Dose-dependent reduction in ear edema. | [9] |
| TPA-Induced Ear Inflammation | Mouse | Topical | Reduced polymorphonuclear leukocyte infiltration and dermal swelling. | [10] |
Experimental Protocols
Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.[4][7]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Inflammation: A sub-plantar injection of 0.1 ml of a 1% carrageenan solution in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound or Hydrocortisone) or the vehicle are administered, usually orally or subcutaneously, at a specified time before the carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.
Adjuvant-Induced Arthritis
This model is used to study chronic inflammation and resembles human rheumatoid arthritis.[2][8]
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 ml of Freund's Complete Adjuvant into the footpad of the right hind paw.
-
Drug Administration: Treatment with this compound, Hydrocortisone, or vehicle typically begins on the day of adjuvant injection and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume and assigning an arthritic score based on the degree of erythema, swelling, and joint stiffness.
-
Data Analysis: The changes in paw volume and arthritic scores are compared between the treated and control groups.
Croton Oil-Induced Ear Edema
This model is used to assess the topical anti-inflammatory activity of compounds.[9]
-
Animals: Mice (e.g., Swiss albino) are generally used.
-
Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear.
-
Drug Administration: The test compound, formulated in a suitable vehicle, is applied topically to the ear, either before or after the application of croton oil.
-
Measurement of Edema: The thickness or weight of a punched section of the ear is measured at a specific time point (e.g., 6 hours) after the induction of inflammation.
-
Data Analysis: The difference in thickness or weight between the treated and control ears is calculated to determine the percentage inhibition of edema.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Hydrocortisone.
Experimental Workflow
Caption: General Workflow for In Vivo Anti-inflammatory Studies.
Conclusion
Both this compound and Hydrocortisone demonstrate significant anti-inflammatory activity in a range of preclinical models. Their distinct mechanisms of action suggest they may be suitable for different types of inflammatory conditions. Tinoridine's combined COX inhibition, antioxidant properties, and regulation of ferroptosis present a novel approach to inflammation control.[1][2] Hydrocortisone remains a potent and broadly effective anti-inflammatory agent through its genomic effects on inflammatory pathways.[4][6] Further direct comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these two compounds in specific inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Arthritis induced in rats with nonimmunogenic adjuvants as models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Comparison of the Newer Anti-Inflammatory Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An animal model for external ear canal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plantsjournal.com [plantsjournal.com]
- 8. Adjuvant-induced arthritis in rats: a possible animal model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. mdpi.com [mdpi.com]
Tinoridine Hydrochloride: A Novel Nrf2-Activating Ferroptosis Inhibitor
A comparative guide for researchers, scientists, and drug development professionals.
Published: December 7, 2025
This guide provides an objective comparison of Tinoridine Hydrochloride's performance as a ferroptosis inhibitor against other established alternatives, supported by available experimental data. Ferroptosis is a regulated, iron-dependent form of cell death driven by the accumulation of lipid peroxides, implicated in a growing number of pathologies, including neurodegenerative diseases and ischemia-reperfusion injury.[1] The emergence of novel inhibitors targeting this pathway is of significant interest to the research and drug development communities.
Tinoridine, historically classified as a non-steroidal anti-inflammatory drug (NSAID), has recently been identified as a potent inhibitor of ferroptosis.[1] Its mechanism of action diverges from its classical anti-inflammatory role and is primarily centered on the activation of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[1] This guide delineates Tinoridine's unique mechanism, compares its effects with other well-characterized ferroptosis inhibitors, and provides detailed experimental protocols for its validation.
Comparative Analysis of Ferroptosis Inhibitors
Tinoridine's mechanism of ferroptosis inhibition distinguishes it from other widely used inhibitors such as Ferrostatin-1 and Liproxstatin-1, which are radical-trapping antioxidants, and RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4). Tinoridine activates the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes, including GPX4, thereby enhancing the cell's capacity to neutralize lipid hydroperoxides.[1]
While direct head-to-head studies providing half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for Tinoridine's ferroptosis inhibition are not yet widely available in peer-reviewed literature, a 2024 study demonstrated its efficacy in rescuing RSL3-induced ferroptosis in nucleus pulposus (NP) cells.[2][3] The following table summarizes available quantitative data for Tinoridine and other benchmark ferroptosis inhibitors.
| Inhibitor | Mechanism of Action | Cell Line | Ferroptosis Inducer | Concentration | Key Outcome | Reference |
| This compound | Nrf2 Activator | Nucleus Pulposus Cells | RSL3 (1 µM) | 10, 20, 40 µM | Dose-dependent increase in cell viability; Significant rescue of RSL3-induced GPX4 decrease; Significant increase in Nrf2 protein expression. | [3] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 | Erastin | EC50 = 60 nM | Suppression of ferroptosis. | |
| Ferrostatin-1 | Radical-Trapping Antioxidant | Pfa-1 mouse fibroblasts | RSL3 | EC50 = 45 ± 5 nM | Inhibition of ferroptosis. | [4] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Gpx4-/- cells | - | IC50 = 22 nM | Inhibition of ferroptotic cell death. | [5][6][7] |
| Liproxstatin-1 | Radical-Trapping Antioxidant | Pfa-1 mouse fibroblasts | RSL3 | EC50 = 38 ± 3 nM | Inhibition of ferroptosis. | [4] |
| RSL3 | Direct GPX4 Inhibitor | HT-1080 | - | IC50 ~0.1 µM | Induction of ferroptosis. |
Note: The experimental conditions, including cell lines and ferroptosis inducers, differ across studies, highlighting the need for direct comparative research.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental setup for studying ferroptosis inhibition, the following diagrams are provided.
Caption: Mechanisms of ferroptosis inhibitors.
Caption: Experimental workflow for ferroptosis inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of Tinoridine as a ferroptosis inhibitor are provided below.
Cell Viability Assay
Objective: To determine the protective effect of Tinoridine against ferroptosis-inducing agents.
Protocol:
-
Cell Seeding: Plate cells (e.g., HT-1080 or primary nucleus pulposus cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Pre-treatment: Treat cells with various concentrations of Tinoridine (e.g., 1-50 µM) or vehicle (DMSO) for 1-2 hours.[1]
-
Induction: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or Erastin (e.g., 10 µM) to the wells. Include a positive control for inhibition (e.g., Ferrostatin-1).[1]
-
Incubation: Incubate for 8-24 hours, depending on the cell line and inducer potency.[1]
-
Viability Measurement: Assess cell viability using a standard method such as MTT, resazurin, or an ATP-based luminescence assay (e.g., CellTiter-Glo®).[1]
-
Analysis: Normalize viability to the vehicle-treated, non-induced control and plot dose-response curves.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To measure the effect of Tinoridine on the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with Tinoridine and/or a ferroptosis inducer as described for the viability assay.
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[8]
-
Washing: Wash the cells twice with PBS.[8]
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis for Protein Expression
Objective: To measure the effect of Tinoridine on the protein levels of Nrf2 and its downstream target, GPX4.[1]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with Tinoridine and/or RSL3 as described previously for a specified time (e.g., 6-12 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them on a 10-12% polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.[1]
Conclusion
This compound emerges as a promising and novel inhibitor of ferroptosis with a distinct mechanism of action centered on the activation of the Nrf2 signaling pathway.[1] This contrasts with the direct radical-trapping activity of established inhibitors like Ferrostatin-1 and Liproxstatin-1. The available data confirms Tinoridine's ability to rescue cells from ferroptotic death by upregulating the key antioxidant enzyme GPX4.[1][2]
While direct quantitative comparisons of potency with other inhibitors are still needed, the unique Nrf2-activating mechanism of Tinoridine presents a compelling new avenue for therapeutic intervention in diseases where ferroptosis is a key driver. Further research, including head-to-head comparative studies in relevant disease models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening of NSAIDs library identifies Tinoridine as a novel ferroptosis inhibitor for potential intervertebral disc degeneration therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
Tinoridine Hydrochloride: A Comparative Analysis of its Impact on Pro-Inflammatory Cytokines TNF-α and IL-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinoridine hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) recognized for its therapeutic potential in managing inflammation and pain.[1][2] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.[1] Additionally, Tinoridine exhibits potent free-radical scavenging and anti-peroxidative activities.[2][3] This guide provides a comparative analysis of this compound's effects on two pivotal pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in relation to other established anti-inflammatory agents. While direct quantitative data for Tinoridine's impact on these specific cytokines is not extensively available in publicly accessible literature, this guide synthesizes the known mechanisms and provides a framework for evaluation based on common experimental protocols.
The Role of TNF-α and IL-6 in Inflammation
TNF-α and IL-6 are central to the inflammatory cascade. Secreted by various immune cells, including macrophages, they orchestrate the recruitment of leukocytes to sites of inflammation, stimulate the production of other inflammatory mediators, and contribute to the systemic effects of inflammation.[4] Dysregulation of TNF-α and IL-6 is implicated in a multitude of inflammatory diseases, making them key targets for therapeutic intervention.[5][6]
Comparative Effects on TNF-α and IL-6
While specific quantitative data for this compound's effect on TNF-α and IL-6 remains to be fully elucidated in published studies, its classification as an NSAID allows for a theoretical comparison with other agents in this class, as well as with corticosteroids like dexamethasone (B1670325).
| Agent | Proposed Mechanism of Action on TNF-α & IL-6 | Expected Effect |
| This compound | Primarily COX inhibition, potentially modulating cytokine production. | Likely inhibition of TNF-α and IL-6 production. |
| Indomethacin (NSAID) | COX inhibition; may have variable effects on cytokine production. | Can potentiate LPS-induced TNF-α and IL-6 production in some models. |
| Dexamethasone (Corticosteroid) | Broad anti-inflammatory effects, including inhibition of cytokine gene expression. | Potent inhibitor of both TNF-α and IL-6 production.[7][8] |
| Clonidine (B47849) | α2-adrenergic agonist; modulates cytokine production. | Can decrease TNF-α and increase IL-6 at different concentrations.[9][10] |
Experimental Protocols for Cytokine Measurement
To quantitatively assess the effect of this compound on TNF-α and IL-6 production, a standardized in vitro experimental workflow can be employed.
Cell-Based Assay for TNF-α and IL-6 Inhibition
This protocol outlines the methodology to determine the dose-dependent effect of this compound on the production of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated overnight to allow for adherence.
2. Compound Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of this compound are prepared in culture medium to achieve a range of final concentrations (e.g., 10 µM to 100 µM).
-
The culture medium is replaced with the medium containing the different concentrations of this compound or a vehicle control (DMSO) and incubated for 1-2 hours.
3. Inflammatory Stimulation:
-
Cells are stimulated with LPS (1 µg/mL) to induce the production of TNF-α and IL-6.
-
Control wells with unstimulated cells and cells treated with LPS alone are included.
-
The plates are incubated for 18-24 hours.
4. Cytokine Quantification (ELISA):
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
A standard curve is generated to determine the cytokine concentrations in the samples.
5. Data Analysis:
-
The percentage inhibition of TNF-α and IL-6 production by this compound at each concentration is calculated relative to the LPS-stimulated control.
-
The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general inflammatory signaling pathway and the experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inflammatory signaling cascade leading to cytokine production.
Caption: Experimental workflow for cytokine inhibition assay.
Conclusion
This compound holds promise as an anti-inflammatory agent with a multi-faceted mechanism of action. While its direct impact on TNF-α and IL-6 production requires further quantitative investigation, the experimental frameworks provided herein offer a clear path for elucidating these effects. A comprehensive understanding of how this compound modulates these key pro-inflammatory cytokines, in comparison to other established drugs, will be invaluable for its future development and clinical application in inflammatory diseases. Further research is warranted to generate the specific data needed for a complete comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis: An analysis from the CorEvitas RA Registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Opioids and clonidine modulate cytokine production and opioid receptor expression in neonatal immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antioxidant Potential of Tinoridine Hydrochloride: A Comparative Analysis
For Immediate Release
[City, State] – Tinoridine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID), is garnering significant attention within the scientific community for its potent antioxidant properties. Beyond its established anti-inflammatory effects, emerging research highlights its dual-action antioxidant mechanism, positioning it as a compound of interest for mitigating oxidative stress-related pathologies. This guide provides a comprehensive cross-validation of this compound's antioxidant activity, comparing its performance with other relevant compounds and detailing the experimental frameworks used for its evaluation.
Dual-Pronged Antioxidant Strategy of this compound
This compound combats oxidative stress through two primary mechanisms:
-
Direct Free Radical Scavenging: The molecule possesses the inherent ability to directly neutralize harmful free radicals. It can donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS), such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby preventing cellular damage.[1] Tinoridine has also been shown to be effective in inhibiting lipid peroxidation induced by hydroxyl radicals.[1]
-
Activation of the Nrf2 Signaling Pathway: A key and more indirect mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a transcription factor that orchestrates the cellular antioxidant defense system. By activating this pathway, this compound upregulates the expression of a suite of protective antioxidant and cytoprotective genes, including Glutathione Peroxidase 4 (GPX4), offering a more sustained and amplified antioxidant response.[2]
Comparative Antioxidant Activity
While specific IC50 values for this compound in common free radical scavenging assays are not widely available in recent literature, its qualitative activity is well-documented.[1] For a comparative perspective, the following table summarizes the free radical scavenging activity of other NSAIDs and standard antioxidants in widely used assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Superoxide (B77818) Radical Scavenging IC50 (µM) |
| Indomethacin | >1000 | ~200 | Data not readily available |
| Diclofenac | ~250 | ~15 | Data not readily available |
| Ibuprofen | >1000 | >1000 | Data not readily available |
| Ascorbic Acid (Vitamin C) | ~20-50 | ~10-30 | ~100-200 |
| Trolox | ~40-60 | ~5-15 | Data not readily available |
| Note: These values are approximate and can vary depending on the specific experimental conditions. They are provided for comparative context.[1] |
Experimental Protocols
The evaluation of this compound's antioxidant activity relies on standardized in vitro assays. Below are the detailed methodologies for key experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[1]
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727) and stored in a dark container to prevent degradation.[1]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. Positive controls, such as ascorbic acid or Trolox, are prepared similarly.[1]
-
Assay Procedure:
-
In a 96-well microplate, a specific volume of the Tinoridine or control solutions is added to the wells.
-
The DPPH solution is then added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.[1]
-
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a microplate reader.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted"> ] x 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the inhibition percentage against the sample concentration.[1]Abscontrol
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]
-
Preparation of ABTS•+ Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. Before use, the solution is diluted with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Sample Preparation: this compound and positive controls (e.g., Trolox) are prepared as described for the DPPH assay.[1]
-
Assay Procedure:
-
A small volume of the Tinoridine or control solutions is added to a 96-well microplate.
-
The diluted ABTS•+ solution is added to each well.
-
The plate is incubated at room temperature for a short period (e.g., 6-10 minutes).[1]
-
-
Measurement: The absorbance is measured at approximately 734 nm.[1]
-
Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.[1]
Superoxide Radical (O2•−) Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge superoxide radicals, which are generated in situ.
-
Reagent Preparation: Solutions of NADH, nitroblue tetrazolium (NBT), and phenazine (B1670421) methosulfate (PMS) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[1]
-
Sample Preparation: this compound and a positive control (e.g., quercetin (B1663063) or ascorbic acid) are prepared in serial dilutions.[1]
-
Assay Procedure:
-
In a 96-well plate, the Tinoridine or control solutions, NADH solution, and NBT solution are added to the wells.
-
The reaction is initiated by adding the PMS solution.
-
The plate is incubated at room temperature for a specified time (e.g., 5 minutes).[1]
-
-
Measurement: The absorbance of the formazan (B1609692) product is measured at approximately 560 nm.[1]
Visualizing the Mechanisms
To better illustrate the processes involved in the assessment and action of this compound, the following diagrams are provided.
Conclusion
This compound demonstrates significant antioxidant potential through both direct radical scavenging and the strategic activation of the Nrf2 signaling pathway. This dual mechanism suggests its therapeutic promise in conditions where oxidative stress is a key pathological driver. While further research is needed to quantify its antioxidant capacity with specific IC50 values, the available data and mechanistic understanding position this compound as a noteworthy compound for researchers, scientists, and drug development professionals in the field of antioxidant therapeutics.
References
A Head-to-Head Comparison of Tinoridine Hydrochloride and Other Radical Scavengers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting oxidative stress, a plethora of radical scavengers are available, each with distinct mechanisms and potencies. This guide provides a comprehensive, data-driven comparison of Tinoridine Hydrochloride against other prominent radical scavengers: Edaravone, N-acetylcysteine (NAC), Vitamin C, and Vitamin E. This objective analysis is intended to assist researchers and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound, a non-steroidal anti-inflammatory drug (NSAID), also exhibits potent radical scavenging and anti-peroxidative properties.[1][2] While direct comparative studies with quantitative IC50 values against other major radical scavengers are limited in recent literature, existing data and qualitative assessments provide valuable insights into its relative efficacy. This guide synthesizes available data on its direct radical scavenging activity and compares it with established antioxidants.
Mechanism of Action at a Glance
The primary mechanisms by which these compounds exert their radical scavenging effects are diverse, ranging from direct electron or hydrogen atom donation to the upregulation of endogenous antioxidant systems.
-
This compound: Demonstrates direct free radical scavenging capabilities by donating a hydrogen atom or an electron to neutralize free radicals.[3] It is known to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[1][4][5] Additionally, a key mechanism underlying its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of a wide array of antioxidant and cytoprotective genes.[3][6] Tinoridine has also been identified as a novel inhibitor of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[6]
-
Edaravone: A potent free radical scavenger that works by donating an electron to neutralize radicals, thereby inhibiting lipid peroxidation. It is effective against a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
-
N-acetylcysteine (NAC): Acts as a precursor to L-cysteine, which is a component of the endogenous antioxidant glutathione (B108866). NAC can also directly scavenge some free radicals.
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant that directly donates electrons to neutralize a wide variety of free radicals.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that is a primary defender against lipid peroxidation within cell membranes.
Quantitative Comparison of Radical Scavenging Activity
| Radical Scavenger | DPPH Scavenging Activity (IC50) | ABTS Scavenging Activity (IC50) | Notes |
| This compound | Reduces DPPH in a molar ratio of approximately 1:2[1][4][5] | Data not readily available | Potent hydroxyl radical scavenger and inhibitor of lipid peroxidation.[1][3] |
| Edaravone | ~25 - 50 µM | ~15 - 30 µM | Broad-spectrum radical scavenger. |
| N-acetylcysteine (NAC) | >1000 µM | >1000 µM | Primarily acts as a glutathione precursor. |
| Vitamin C (Ascorbic Acid) | ~20 - 50 µM | ~10 - 30 µM | Potent water-soluble antioxidant. |
| Vitamin E (α-tocopherol) | ~40 - 60 µM (as Trolox, a water-soluble analog) | ~5 - 15 µM (as Trolox) | Primary lipid-soluble antioxidant. |
Note: The IC50 values are approximate and can vary depending on the specific experimental conditions. The data for Edaravone, NAC, Vitamin C, and Vitamin E are compiled from various sources for comparative context.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of various radical scavengers in mitigating oxidative stress.
Caption: A simplified workflow for the DPPH radical scavenging assay.
Caption: Tinoridine activates the Nrf2 signaling pathway to enhance cellular antioxidant defenses.
Detailed Experimental Protocols
For researchers looking to replicate or adapt these assays, the following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, Edaravone, etc.)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well microplate, add a specific volume (e.g., 100 µL) of the test compound or control solutions to the wells. Add the DPPH solution (e.g., 100 µL) to each well. For the blank, use the solvent instead of the sample solution.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Materials:
-
ABTS diammonium salt
-
Potassium persulfate (or ammonium (B1175870) persulfate)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay Reaction: In a 96-well microplate, add a small volume (e.g., 10 µL) of the test compound or control solutions to the wells. Add the diluted ABTS•+ solution (e.g., 190 µL) to each well. Use the solvent as a blank.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 6-10 minutes).
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies the levels of malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct.
-
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer containing an antioxidant like BHT to prevent further lipid peroxidation during the assay.
-
Reaction Mixture: To a specific volume of the sample, add a solution of TBA in TCA.
-
Incubation: Heat the mixture at a high temperature (e.g., 95°C) for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculation: Quantify the MDA concentration in the samples by comparing the absorbance to a standard curve generated using known concentrations of an MDA standard.
-
Conclusion
This compound presents a compelling profile as a radical scavenger with a dual mechanism of action involving direct scavenging and activation of the Nrf2 antioxidant pathway.[3][6] While a lack of direct comparative studies with quantitative IC50 values makes a definitive ranking against other scavengers challenging, the available data suggests it is a potent antioxidant, particularly in its ability to inhibit lipid peroxidation and scavenge hydroxyl radicals.[1][3] Its unique mechanism of inhibiting ferroptosis further distinguishes it from many traditional radical scavengers.[6] For researchers and drug development professionals, this compound warrants further investigation as a therapeutic agent in oxidative stress-related pathologies, and direct comparative studies are encouraged to fully elucidate its relative potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid peroxidation and its inhibition by tinoridine. I. Lipid peroxidation-induced disintegration of microsomal membrane and cytochrome P-450 in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. molnova.cn [molnova.cn]
- 5. This compound | CAS#:25913-34-2 | Chemsrc [chemsrc.com]
- 6. benchchem.com [benchchem.com]
Benchmarking Tinoridine Hydrochloride: A Comparative Analysis of Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, rigorous evaluation of novel compounds against established benchmarks is paramount. This guide provides a comprehensive comparison of Tinoridine Hydrochloride's anti-inflammatory properties against two well-characterized compounds: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a potent corticosteroid. This analysis is based on publicly available data to facilitate an objective assessment for research and development purposes.
This compound is a non-steroidal anti-inflammatory agent with a multi-faceted mechanism of action.[1] Primarily, it functions as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond COX inhibition, this compound exhibits potent free-radical scavenging and anti-peroxidative activities.[1][3] It has been shown to reduce stable free radicals and inhibit lipid peroxidation, suggesting a role in mitigating oxidative stress associated with inflammation.[1]
Comparative Efficacy: A Data-Driven Overview
While direct head-to-head studies providing comparative IC50 values for this compound against Indomethacin and Dexamethasone in the same experimental settings are not extensively available in the public domain, we can synthesize existing data to provide a comparative overview of their potency in various anti-inflammatory assays.[1]
| Compound | Primary Mechanism of Action | Assay | Potency (IC50/EC50) | Reference |
| This compound | COX Inhibition, Free-Radical Scavenging | COX Inhibition | Not extensively reported in public literature | [1] |
| DPPH Radical Scavenging | Qualitative activity documented | [1][3] | ||
| Indomethacin | COX-1 and COX-2 Inhibition | COX-1 Inhibition (human) | ~27 nM | [4] |
| COX-2 Inhibition (human) | ~180 nM | [4] | ||
| IL-11 Production Inhibition (human rheumatoid synovial cells) | ~55% inhibition | [5] | ||
| Dexamethasone | Glucocorticoid Receptor Agonist | IL-11 Production Inhibition (human rheumatoid synovial cells) | >80% inhibition | [5] |
| Inhibition of lymphocyte proliferation | IC50 > 10-6 M (in resistant individuals) | [2] |
Note: The IC50 values presented are from different studies and experimental conditions and therefore should be interpreted with caution as they do not represent a direct comparison of potency.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key anti-inflammatory assays are provided below.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 enzymes.
Principle: This assay measures the production of prostaglandins, such as PGE2, from arachidonic acid by recombinant COX-1 or COX-2 enzymes. A reduction in prostaglandin (B15479496) levels in the presence of the test compound indicates inhibitory activity.
Methodology:
-
A reaction mixture is prepared containing the respective recombinant human COX-1 or COX-2 enzyme, arachidonic acid as the substrate, and a suitable buffer (e.g., Tris-HCl).
-
Various concentrations of the test compound (e.g., this compound, Indomethacin) or a vehicle control are added to the reaction mixture.
-
The mixture is incubated at 37°C for a specified duration (e.g., 15-30 minutes).
-
The reaction is terminated by adding a stopping reagent.
-
The quantity of PGE2 produced is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free-radical scavenging activity of a test compound.
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is purple, is proportional to the radical scavenging activity.
Methodology:
-
A fresh solution of DPPH in methanol (B129727) is prepared.[1]
-
Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.[1]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[1]
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
Leukocyte Transendothelial Migration Assay
Objective: To evaluate the effect of a test compound on the migration of leukocytes across an endothelial cell monolayer.
Principle: This assay models a key step in the inflammatory response where leukocytes move from the bloodstream into tissues. The ability of a compound to inhibit this migration is a measure of its anti-inflammatory potential.
Methodology:
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded onto a porous membrane of a cell culture insert (e.g., a Transwell®) and cultured to form a confluent monolayer.
-
Leukocytes (e.g., neutrophils or monocytes) are isolated from peripheral blood.
-
The leukocytes are pre-treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
A chemoattractant is added to the lower chamber of the culture well to stimulate leukocyte migration.
-
The pre-treated leukocytes are added to the upper chamber containing the endothelial monolayer.
-
The setup is incubated at 37°C in a CO2 incubator for a period sufficient to allow for migration (e.g., 2-4 hours).
-
The number of leukocytes that have migrated to the lower chamber is quantified by counting the cells using a hemocytometer or a plate reader-based assay after cell lysis and staining.
-
The percentage of inhibition of migration is calculated for each compound concentration relative to the vehicle control.
Visualizing the Pathways
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for benchmarking anti-inflammatory potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibitory effects of indomethacin, dexamethasone, and interferon-gamma (IFN-gamma) on IL-11 production by rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Tinoridine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document outlines the essential procedures for the safe and compliant disposal of Tinoridine Hydrochloride, a nonsteroidal anti-inflammatory agent. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[4]
Spill Management Protocol
In the event of a spill, the following steps must be taken immediately:
-
Evacuate and Secure: Evacuate personnel from the immediate spill area. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[4]
-
Clean-up:
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
-
Personal Safety: If the substance comes into contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]
Disposal Procedures for this compound
The disposal of this compound and its containers must be managed in accordance with institutional policies and local, state, and federal regulations.[5][6] Improper disposal, such as flushing down the drain, is strictly prohibited.[4][5]
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused or Expired this compound | Dispose of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] | Must comply with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[5][6] |
| Contaminated Materials (e.g., PPE, labware) | Collect in a designated, sealed, and properly labeled hazardous waste container. Dispose of through the institution's hazardous waste management program. | Segregate from general laboratory waste. |
| Empty Containers | Containers should be triple-rinsed (or equivalent). The rinsate should be collected and treated as hazardous waste. After rinsing, the container can be punctured to render it unusable and then disposed of in a sanitary landfill or recycled, depending on local regulations.[4] | Follow institutional guidelines for container decontamination and disposal. |
Experimental Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Starshinechemical [starshinechemical.com]
- 2. This compound | C17H21ClN2O2S | CID 134896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.com [targetmol.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Tinoridine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of Tinoridine Hydrochloride, a nonsteroidal anti-inflammatory agent. Adherence to these protocols is essential to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment. The following procedures offer step-by-step guidance for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. | [1] |
| Body Protection | Fire/flame resistant and impervious clothing. | [1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. A self-contained breathing apparatus is necessary for firefighting. | [1] |
Operational Plan: From Receipt to Disposal
The following workflow outlines the necessary steps for safely handling this compound throughout its lifecycle in the laboratory.
Caption: Operational Workflow for this compound.
Experimental Protocols
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE, including gloves and eye protection, during unpacking.
2. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep it separate from incompatible materials and foodstuff containers.[1]
3. Handling and Preparation:
-
All handling should occur in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Wear the full complement of PPE as outlined in the table above.
-
Avoid contact with skin and eyes.[1]
4. Experimental Use:
-
Ensure that an emergency exit and a risk-elimination area are established before commencing work.[1]
-
Follow all laboratory-specific protocols for the experiment being conducted.
5. Waste Disposal:
-
Collect all waste material containing this compound in suitable, closed containers.[1]
-
Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or the environment.[1]
Emergency Procedures: A Step-by-Step Guide
In the event of an emergency, immediate and appropriate action is critical. The following logical relationship diagram outlines the necessary steps for various emergency scenarios.
Caption: Emergency Response for this compound.
Detailed Emergency Protocols
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek medical attention.[1]
-
In Case of Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1]
-
In Case of a Spill: Avoid dust formation and contact with the material.[1] Use personal protective equipment, including chemical impermeable gloves.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1] Collect the spilled material for disposal in a suitable, closed container.[1]
-
In Case of Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish the fire.[1] Firefighters should wear a self-contained breathing apparatus.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
